N-Methylcyclobutanecarboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255641-15-6 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methylcyclobutanecarboxamide: A Technical Overview
This technical guide provides an in-depth overview of N-Methylcyclobutanecarboxamide, addressing its physicochemical properties, potential synthesis routes, and the broader context of cyclobutane carboxamide derivatives in research and development. Given the limited direct experimental data on the title compound, information from closely related analogs is presented to provide a comparative context for researchers, scientists, and drug development professionals.
Physicochemical Properties of Related Cyclobutane Carboxamides
Quantitative data for this compound is not available. However, the computed properties of closely related compounds from the PubChem database offer valuable insights into the expected characteristics of this molecule.
| Property | 1-Methylcyclobutanecarboxamide[1] | N-ethyl-N-methylcyclobutanecarboxamide[2] |
| PubChem CID | 232651 | 69124457 |
| Molecular Formula | C6H11NO | C8H15NO |
| Molecular Weight | 113.16 g/mol | 141.21 g/mol |
| XLogP3 | 0.5 | 1.1 |
| Hydrogen Bond Donor Count | 1 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 2 |
| Exact Mass | 113.084063974 Da | 141.115364102 Da |
| Topological Polar Surface Area | 43.1 Ų | 20.3 Ų |
Synthesis of Cyclobutane Carboxamide Derivatives
The synthesis of functionalized cyclobutanes, including cyclobutane carboxamides, is a topic of significant interest in medicinal chemistry due to the unique conformational constraints imparted by the cyclobutane ring.[3][4] These structures are valuable motifs in biologically active molecules.[3]
A general and effective method for the synthesis of N-alkyl cyclobutane carboxamides involves the aminocarbonylation of cyclobutanols. This approach offers a direct route to these valuable compounds.[3]
General Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of Cyclobutanol
The following is a generalized experimental protocol based on the regioselective aminocarbonylation of cyclobutanols for the synthesis of cyclobutanecarboxamides.[3] This method provides a pathway to synthesize compounds such as this compound.
Materials:
-
Cyclobutanol
-
Methylamine (or a suitable amine precursor)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Carbon monoxide (CO) source
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Triethylamine)
Procedure:
-
A reaction vessel is charged with the palladium catalyst, ligand, and anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cyclobutanol and the base are added to the reaction mixture.
-
The vessel is purged with carbon monoxide and then pressurized to the desired CO pressure.
-
Methylamine is introduced into the reaction mixture.
-
The reaction is heated to the appropriate temperature and stirred for a specified time, monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica gel to yield the desired this compound.
Note: The specific catalyst, ligand, solvent, temperature, and pressure may need to be optimized for the synthesis of this compound.
Synthetic Workflow for N-Alkylcyclobutanecarboxamides
The following diagram illustrates a generalized workflow for the synthesis of N-alkylcyclobutanecarboxamides via the aminocarbonylation of cyclobutanols.
Caption: Generalized synthesis workflow for N-Alkylcyclobutanecarboxamides.
Biological Activity and Applications
While no specific biological activity has been reported for this compound, the cyclobutane carboxamide scaffold is present in a variety of biologically active molecules.[3] These motifs are of interest in drug discovery as they can act as conformationally restricted scaffolds, which can lead to improved binding affinity and selectivity for biological targets.[3] The development of synthetic methodologies for cyclobutane derivatives is crucial for exploring their potential in pharmaceutical applications.[4]
References
- 1. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
N-Methylcyclobutanecarboxamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclobutanecarboxamide is a small molecule of interest within the broader class of carboxamides, a functional group prevalent in numerous biologically active compounds and pharmaceutical agents. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. Due to the limited availability of direct experimental data for this specific molecule, this report leverages established chemical principles and data from analogous structures to provide a comprehensive profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Molecular Structure and Identification
This compound is characterized by a central cyclobutane ring attached to a carboxamide group, which is further substituted with a methyl group on the nitrogen atom.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| PubChem CID | 19910150[1] |
| Molecular Formula | C₆H₁₁NO |
| SMILES | CNC(=O)C1CCC1 |
| InChI Key | Not available |
Structural Representation
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | PubChem[2] |
| XLogP3-AA (LogP) | 0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 113.084063974 Da | PubChem[2] |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in publicly available literature, its structure lends itself to common amide synthesis methodologies. The most direct approaches involve the reaction of a cyclobutanecarboxylic acid derivative with methylamine.
General Synthesis Workflow from Cyclobutanecarbonyl Chloride
A prevalent and efficient method for amide synthesis is the acylation of an amine with an acyl chloride.[3][4][5][6][] This method, often referred to as the Schotten-Baumann reaction, is typically high-yielding and proceeds under mild conditions.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of this compound based on standard laboratory procedures for the Schotten-Baumann reaction.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine (as a solution in THF or as a gas)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude cyclobutanecarbonyl chloride.
-
-
Amidation:
-
Dissolve the crude cyclobutanecarbonyl chloride in anhydrous DCM and cool the solution in an ice bath.
-
In a separate flask, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the methylamine solution to the stirred solution of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of small molecules are highly dependent on their specific structure and interactions with biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential pharmacological or toxicological properties of this compound.
Conclusion
This compound is a structurally straightforward molecule for which a comprehensive experimental dataset is not yet available. However, its properties can be reliably predicted using computational methods, and its synthesis can be achieved through well-established synthetic organic chemistry protocols. This guide provides a foundational body of information that can aid researchers in the design of future studies involving this compound, whether for the development of novel pharmaceuticals, functional materials, or as a scaffold for further chemical exploration.
References
- 1. This compound | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Synthesis of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for N-Methylcyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The following sections detail two common and effective synthetic routes starting from cyclobutanecarboxylic acid, including comprehensive experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathways
The synthesis of this compound from cyclobutanecarboxylic acid is typically achieved through two main strategies:
-
Two-Step Acyl Chloride Formation and Amination: This classic approach involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with methylamine.
-
One-Pot Amide Coupling: This method utilizes coupling reagents to facilitate the direct formation of the amide bond between the carboxylic acid and methylamine in a single reaction vessel.
Pathway 1: Acyl Chloride Formation and Amination
This pathway is a robust and widely used method for amide synthesis. It proceeds in two distinct steps: the conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride, followed by the reaction of the acyl chloride with methylamine.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
The activation of cyclobutanecarboxylic acid is efficiently achieved using thionyl chloride (SOCl₂).[1][2] This reaction converts the carboxylic acid into the more reactive acyl chloride.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add cyclobutanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.
-
The reaction mixture is then gently heated to reflux (typically around 70-80 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude cyclobutanecarbonyl chloride can be purified by fractional distillation or used directly in the next step.
Step 2: Synthesis of this compound
The purified or crude cyclobutanecarbonyl chloride is then reacted with methylamine to form the final amide product. This is a nucleophilic acyl substitution reaction.
Experimental Protocol:
-
In a separate flask, dissolve methylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C (ice bath).
-
Slowly add a solution of cyclobutanecarbonyl chloride (1.0 eq) in the same anhydrous solvent to the methylamine solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Pathway 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclobutanecarboxylic acid | Thionyl Chloride, cat. DMF | Neat | 70-80 | 1-3 | >90 (crude) |
| 2 | Cyclobutanecarbonyl chloride, Methylamine HCl | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 80-95 |
Visualization of Pathway 1
Caption: Synthesis of this compound via the acyl chloride intermediate.
Pathway 2: One-Pot Amide Coupling
This pathway offers a more streamlined approach by forming the amide bond directly from the carboxylic acid and amine using a coupling agent in a single step.[3][4] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU.[5]
Experimental Protocol (Using EDC/HOBt)
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq), followed by methylamine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, 1M HCl, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for Amide Coupling Reactions on Cyclobutane Carboxylic Acids[5]
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| HBTU | - | DIPEA | DMF | 2 | RT | 48.4 |
| EDC·HCl | HOBt | DIPEA | DMF | 18 | 23 | 9.6 |
| HATU | - | DIPEA | DMF | 0.5-1 | RT | High |
Note: The yields presented are for the coupling of a primary amine to a cyclobutane carboxylic acid and may vary for the specific synthesis of this compound.
Visualization of Pathway 2
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
N-Methylcyclobutanecarboxamide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclobutanecarboxamide, a simple substituted cyclobutane derivative, has a history rooted in the broader exploration of cyclobutane carboxamides for therapeutic applications. While not a widely studied compound in its own right, its structural motif is present in a variety of patented compounds, indicating its potential as a building block in drug discovery. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and potential biological relevance of this compound and its derivatives, drawing from patent literature and contemporary research in medicinal chemistry.
Discovery and Historical Context
The precise first synthesis and discovery of this compound is not well-documented in dedicated scientific literature. However, early explorations into cyclobutane-containing molecules for pharmaceutical use provide a likely timeframe for its initial conception. A key piece of historical context is a 1964 patent for "Amino-substituted cyclobutane carboxamides". While this patent does not provide a specific example of the synthesis of this compound, it broadly claims a class of compounds that includes N-methyl carboxamide as a possible substituent. This suggests that molecules of this type were being considered for their potential biological activity during this period.
The interest in cyclobutane derivatives in medicinal chemistry has grown significantly over the years. The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional scaffold that can be exploited to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates. This has led to the inclusion of the cyclobutane carboxamide core in a wide range of compounds targeting various diseases.
Synthetic Methodologies
General Experimental Protocol: Amidation of Cyclobutanecarbonyl Chloride
This protocol is a generalized procedure based on standard organic synthesis techniques for amide formation.
Materials:
-
Cyclobutanecarbonyl chloride
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarbonyl chloride in an anhydrous aprotic solvent. Cool the solution to 0°C using an ice bath.
-
Addition of Amine: Slowly add a solution of methylamine to the cooled solution of cyclobutanecarbonyl chloride.
-
Addition of Base: Add a tertiary amine base to the reaction mixture to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Diagram of Synthetic Pathway
N-Methylcyclobutanecarboxamide IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methylcyclobutanecarboxamide, including its chemical identity, physicochemical properties, and a generalized synthesis protocol. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: While no specific synonyms are widely listed, it may be referred to by its chemical formula or PubChem CID.
-
PubChem CID: 19910150[1]
-
Molecular Formula: C₆H₁₁NO[1]
-
Molecular Weight: 113.16 g/mol [1]
-
Chemical Structure:
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 113.084064 g/mol | PubChem[1] |
| Monoisotopic Mass | 113.084064 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 116 | PubChem[1] |
Experimental Protocols: Synthesis of this compound
Method 1: From Cyclobutanecarbonyl chloride and Methylamine
This is a common and generally high-yielding method for the synthesis of N-substituted amides.
Materials:
-
Cyclobutanecarbonyl chloride
-
Methylamine (as a solution in THF, water, or as a gas)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarbonyl chloride (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.1 - 1.5 eq) to the solution.
-
Slowly add a solution of methylamine (1.0 - 1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Method 2: From Cyclobutanecarboxylic acid and Methylamine using a Coupling Agent
This method avoids the need to prepare the acyl chloride and uses a peptide coupling agent to facilitate the amide bond formation.
Materials:
-
Cyclobutanecarboxylic acid
-
Methylamine hydrochloride
-
A peptide coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU)
-
A base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclobutanecarboxylic acid (1.0 eq), methylamine hydrochloride (1.0 - 1.2 eq), and the coupling agent (1.1 - 1.3 eq) in the chosen anhydrous aprotic solvent.
-
Add the base (2.0 - 3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea will form. Filter off the precipitate and wash it with the reaction solvent.
-
If using a water-soluble coupling agent like EDC, proceed to the work-up.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from cyclobutanecarboxylic acid.
Caption: Generalized synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Based on a comprehensive search of publicly available scientific literature and databases, there is currently no information regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.
Logical Relationship of Synthesis
The following diagram illustrates the logical relationship in the synthesis of this compound.
Caption: Logical steps in the synthesis of this compound.
References
An Inquiry into the Biological Activity of N-Methylcyclobutanecarboxamide: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the current publicly available information regarding the biological activity of N-Methylcyclobutanecarboxamide. Despite a thorough search of scientific literature and chemical databases, specific data on the pharmacological and biological effects of this compound remains largely unavailable. This guide addresses the absence of quantitative data, experimental protocols, and defined signaling pathways associated with this compound, highlighting a significant gap in the current body of scientific knowledge.
Introduction
This compound is a chemical compound with the molecular formula C₆H₁₁NO. Its structure, characterized by a cyclobutane ring and an N-methylated carboxamide group, suggests potential for biological activity, as similar structural motifs are present in various pharmacologically active molecules. However, the specific biological profile of this compound has not been detailed in the accessible scientific literature.
Current State of Knowledge
Public chemical databases, such as PubChem, provide basic information about this compound (CID 19910150), including its chemical structure, molecular weight, and computed properties.[1] However, these entries lack curated data on its biological activity, pharmacology, or any associated in vitro or in vivo studies.
Similarly, searches for related compounds like N-ethyl-N-methylcyclobutanecarboxamide, 1-Methylcyclobutanecarboxamide, and N-Acetylcyclobutanecarboxamide also yield limited information, primarily focusing on chemical properties rather than biological effects.[2][3][4] While the broader class of cyclobutane-containing natural products has been shown to exhibit a range of biological activities, including antimicrobial and analgesic properties, these findings cannot be directly extrapolated to this compound without specific experimental evidence.[5]
Data Presentation: Absence of Quantitative Data
A comprehensive search for quantitative data regarding the biological activity of this compound yielded no specific results. Key metrics often reported in pharmacological studies, such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), LD₅₀ (median lethal dose), or binding affinities, are not documented for this compound in the public domain. Consequently, no structured tables of quantitative data can be presented at this time.
Experimental Protocols: A Call for Future Research
Detailed experimental methodologies for assessing the biological activity of this compound are not available due to the absence of published studies. Future research initiatives would need to establish and validate protocols for:
-
In vitro assays: To screen for activity against various biological targets (e.g., enzymes, receptors, ion channels).
-
Cell-based assays: To evaluate the compound's effects on cellular processes such as proliferation, apoptosis, and signaling.
-
In vivo studies: To determine the pharmacokinetic and pharmacodynamic properties of the compound in animal models.
A generalized workflow for future investigation is proposed below.
Caption: Proposed workflow for investigating the biological activity of this compound.
Signaling Pathways: Uncharted Territory
Due to the lack of research into its mechanism of action, there are no described signaling pathways associated with this compound. The identification of any such pathways would be contingent on initial screening and target identification studies.
A conceptual diagram illustrating the logical progression from target identification to pathway elucidation is provided.
Caption: Conceptual flow from target binding to cellular response for a hypothetical bioactive compound.
Conclusion and Future Directions
The biological activity of this compound remains an unexplored area of research. There is a clear need for foundational studies to determine its pharmacological profile. The information presented in this guide underscores the absence of data and serves as a call to the scientific community to investigate the potential of this and other understudied small molecules. Future research should prioritize systematic screening to uncover any potential therapeutic applications.
References
- 1. This compound | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylcyclobutanecarboxamide | C7H11NO2 | CID 23273426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylcyclobutanecarboxamide in Early Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique three-dimensional architecture of the cyclobutane ring has positioned it as an increasingly valuable scaffold in modern medicinal chemistry, offering a strategic advantage in the design of novel therapeutics that "escape from flatland".[1] This technical guide focuses on N-Methylcyclobutanecarboxamide, a simple yet promising starting point for fragment-based and lead discovery campaigns. While direct biological data on this compound is limited in publicly accessible literature, this document leverages a comprehensive case study of structurally related cyclobutane carboxamides to provide a detailed roadmap for its evaluation in early drug discovery. We will explore its chemical properties, synthesis, and a hypothetical workflow for target identification and lead optimization, including detailed experimental protocols and data presentation strategies.
Introduction: The Cyclobutane Motif in Drug Design
The cyclobutane moiety is gaining traction in drug discovery for its ability to introduce conformational rigidity and a defined three-dimensional structure into small molecules.[1][2] Unlike flat aromatic systems, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can lead to improved target engagement and selectivity.[2] Cyclobutane carboxamides, in particular, are prevalent in biologically active molecules and serve as key intermediates in the synthesis of complex pharmaceuticals.[1][3][4] this compound represents a fundamental example of this structural class, offering a synthetically accessible starting point for library development and screening.
Chemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of a starting molecule is crucial for any drug discovery program.
Physicochemical Properties
The key computed properties of this compound and a close analog are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding further chemical modifications.
| Property | This compound | N-Ethyl-N-methylcyclobutanecarboxamide | Reference |
| Molecular Formula | C₆H₁₁NO | C₈H₁₅NO | [5][6] |
| Molecular Weight | 113.16 g/mol | 141.21 g/mol | [7] |
| XLogP3 | 0.5 | 1.1 | [7] |
| Hydrogen Bond Donor Count | 1 | 0 | [7] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [7] |
| Rotatable Bond Count | 1 | 2 | [7] |
| Topological Polar Surface Area | 29.1 Ų | 20.3 Ų | [5] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through standard amidation reactions. A general and reliable method involves the reaction of cyclobutanecarboxylic acid with methylamine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.
-
Activation of Cyclobutanecarboxylic Acid: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude cyclobutanecarbonyl chloride.
-
Amidation: The crude cyclobutanecarbonyl chloride is dissolved in dichloromethane and added dropwise to a solution of methylamine (2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dichloromethane at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
A Roadmap for Early Drug Discovery: A Case Study Approach
Hypothetical Discovery Workflow
The following diagram illustrates a typical workflow for an early-stage drug discovery campaign, starting with a fragment like this compound.
Target Identification and Primary Screening
The initial step would involve screening this compound against a panel of biologically relevant targets. Based on the fungicidal activity of related compounds, a primary screen could focus on enzymes essential for microbial survival.[3]
This protocol is adapted from studies on cyclobutane carboxamide inhibitors of fungal melanin.[3]
-
Enzyme and Substrate Preparation: Recombinant scytalone dehydratase is expressed and purified. A stock solution of the substrate, scytalone, is prepared in a suitable buffer.
-
Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the enzyme, the substrate, and the test compound (this compound or its analogs) at varying concentrations in a suitable buffer (e.g., phosphate buffer at pH 7.0).
-
Reaction and Detection: The reaction is initiated by the addition of the substrate. The dehydration of scytalone to 1,3,8-trihydroxynaphthalene (THN) is monitored spectrophotometrically by the increase in absorbance at a specific wavelength.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition for each compound concentration is determined. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Studies
Assuming this compound shows weak activity in a primary screen, the next step is to synthesize a library of analogs to explore the SAR. The insights from the study on SD inhibitors are highly instructive here.[3]
The following table summarizes the SAR for a series of cyclobutane carboxamide inhibitors of scytalone dehydratase, which can guide the design of a library based on this compound.
| R1 (on Cyclobutane) | R2 (on Amide Nitrogen) | IC₅₀ (nM) for SD | Key Observations | Reference |
| H | 2,4-dichlorophenyl | >1000 | The unsubstituted cyclobutane ring has low potency. | [3] |
| gem-dimethyl | 2,4-dichlorophenyl | 10 | Gem-dimethyl substitution significantly improves potency. | [3] |
| gem-dichloro | 2,4-dichlorophenyl | 0.2 | Halogen substitution at the geminal position further enhances activity. | [3] |
| gem-dimethyl | 4-chlorophenyl | 50 | Substitution pattern on the phenyl ring is critical for activity. | [3] |
This data suggests that modifications to the cyclobutane ring, particularly at the geminal position to the carboxamide, and systematic exploration of substituents on the amide nitrogen are crucial for improving potency.
Lead Optimization and In Vitro ADME Profiling
Once a lead compound with potent activity is identified, its drug-like properties must be evaluated. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential at this stage to identify potential liabilities that could lead to failure in later stages of development.[8][9]
-
Incubation: The lead compound is incubated with liver microsomes (human and other species) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching and Analysis: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Cl_int) of the compound are calculated from the rate of disappearance of the parent compound.
Conclusion
This compound represents a valuable, yet underexplored, starting point for fragment-based and lead discovery programs. Its simple structure and the desirable properties of the cyclobutane scaffold make it an attractive candidate for the development of novel therapeutics. By leveraging the insights gained from successful drug discovery campaigns with structurally related cyclobutane carboxamides, a clear path for the evaluation and optimization of this compound can be envisioned. A systematic approach, encompassing targeted library synthesis, robust biological screening, detailed SAR analysis, and early ADME profiling, will be critical to unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. ukm.my [ukm.my]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. selvita.com [selvita.com]
An In-depth Technical Guide on the Theoretical Properties of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computed physicochemical properties of N-Methylcyclobutanecarboxamide. Due to the limited availability of experimental data in public databases, this document focuses on predicted properties derived from computational models. It also outlines standard experimental protocols for the characterization of such small molecules.
Core Physicochemical and Computed Properties
The following tables summarize the key identifiers and computed physicochemical properties of this compound. These values are computationally predicted and provide a valuable baseline for research and development activities.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H11NO |
| PubChem CID | 19910150[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | PubChem[1][2] |
| XLogP3-AA (logP) | 0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 113.084063974 Da | PubChem[2] |
| Monoisotopic Mass | 113.084063974 Da | PubChem[2] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[2] |
| Heavy Atom Count | 8 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 116 | PubChem[2] |
Chemical Structure and Reactivity
The chemical structure of this compound consists of a four-membered cyclobutane ring attached to a carboxamide group, which is further substituted with a methyl group on the nitrogen atom.
References
The Cyclobutane Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained-ring chemistry to a validated and valuable scaffold in medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to serve as a versatile three-dimensional framework have led to its incorporation into a range of approved drugs and clinical candidates. This technical guide provides a comprehensive literature review of cyclobutane-containing compounds, focusing on their synthesis, biological activity, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Physicochemical Properties and Medicinal Chemistry Relevance
The utility of the cyclobutane ring in drug design stems from its distinct structural features. Unlike the planar cyclopropane, cyclobutane exists in a puckered conformation, which allows for the precise spatial orientation of substituents. This conformational rigidity can pre-organize a molecule for optimal interaction with its biological target, thereby enhancing potency and selectivity. Furthermore, the cyclobutane core is generally more metabolically stable than larger cycloalkanes or linear alkyl chains, offering a strategy to improve the pharmacokinetic profiles of drug candidates.
Quantitative Bioactivity of Cyclobutane-Containing Compounds
The incorporation of a cyclobutane moiety has proven to be a successful strategy in modulating the biological activity of various therapeutic agents. The following tables summarize key quantitative data for a selection of notable cyclobutane-containing compounds, including approved drugs and clinical candidates.
Table 1: Pharmacokinetic Parameters of Apalutamide
| Parameter | Value | Reference |
| Bioavailability | ~100% | [1] |
| Time to Peak (Tmax) | 2 hours | [1] |
| Volume of Distribution (Vd) | 276 L | [1] |
| Plasma Protein Binding | 96% | [1] |
| Metabolism | Primarily by CYP2C8 and CYP3A4 | [1] |
| Elimination Half-life | ~3 days at steady state | [1] |
| Excretion | 65% urine, 24% feces (as metabolites) | [1] |
Table 2: In Vitro Activity of Selected Cyclobutane-Containing Compounds
| Compound | Target | Assay | IC50 / Ki | Reference |
| Apalutamide | Androgen Receptor | Competitive Binding | Ki = 16 nM | [1] |
| Boceprevir | HCV NS3/4A Protease | Enzyme Inhibition | Ki = 14 nM | [2] |
| Carboplatin | DNA | Cell Proliferation (K562) | IC50 = 2.5 µM | [3] |
| Piperarborenine B | P-388, HT-29, A549 cells | Cytotoxicity | IC50 < 4 µg/mL | [4] |
| G9a Inhibitor (Compound 22) | G9a Histone Methyltransferase | Enzyme Inhibition | IC50 = 153 nM | [5] |
| αvβ3 Antagonist (ICT9055) | αvβ3 Integrin | Cell Adhesion | IC50 < 1 µM | [6] |
Key Synthetic Methodologies
The construction of the cyclobutane ring is a pivotal step in the synthesis of these bioactive molecules. Various synthetic strategies have been developed, with [2+2] photocycloaddition being one of the most prominent.
[2+2] Photocycloaddition
This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. The reaction can be performed intermolecularly or intramolecularly and often proceeds with high stereoselectivity.
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [5]
-
In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).
-
Add dichloromethane (2.0 mL) to dissolve the reactants.
-
Seal the vial with a rubber septum and purge with an inert gas, such as argon, for 15-30 minutes.
-
Irradiate the stirred reaction mixture with a UVA LED light source (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate mixtures) to afford the desired cyclobutane adduct.
Synthesis of Carboplatin
Carboplatin, a second-generation platinum-based anticancer agent, features a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and reduces the side effects associated with its predecessor, cisplatin.
Experimental Protocol: Synthesis of Carboplatin [7][8]
This protocol is a generalized representation based on literature procedures and should be performed by trained chemists in a suitable laboratory setting.
Step 1: Preparation of cis-diamminediiodoplatinum(II)
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.
-
Add a solution of potassium iodide (KI) to the stirred K₂[PtCl₄] solution to form potassium tetraiodoplatinate(II) (K₂[PtI₄]).
-
To the K₂[PtI₄] solution, add aqueous ammonia. A yellow precipitate of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) will form.
-
Filter the precipitate, wash with water, and dry.
Step 2: Formation of the Aqua Complex
-
Suspend the cis-[Pt(NH₃)₂I₂] in water.
-
Add a solution of silver nitrate (AgNO₃) to the suspension. This will precipitate silver iodide (AgI) and form the soluble cis-diamminediaquaplatinum(II) nitrate (--INVALID-LINK--₂).
-
Filter the reaction mixture to remove the AgI precipitate.
Step 3: Ligand Exchange to Form Carboplatin
-
To the filtrate containing the aqua complex, add a solution of cyclobutane-1,1-dicarboxylic acid.
-
The dicarboxylate ligand will displace the aqua ligands to form carboplatin.
-
The product can be crystallized from the reaction mixture, filtered, washed, and dried.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which cyclobutane-containing drugs exert their therapeutic effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the signaling pathways for three key examples.
Apalutamide: Androgen Receptor Antagonism
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a potent and selective antagonist of the androgen receptor (AR), thereby inhibiting androgen-mediated cell growth and proliferation.[9][10][11]
Caption: Apalutamide competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.
Carboplatin: DNA Damage and Apoptosis
Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[8][12]
Caption: Carboplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.
Boceprevir: HCV NS3/4A Protease Inhibition
Boceprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[2][13][14]
Caption: Boceprevir inhibits the HCV NS3/4A protease, preventing polyprotein processing and viral replication.
Conclusion
The cyclobutane ring has firmly established its place in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer distinct advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The successful clinical development of drugs like Apalutamide and Carboplatin, along with a rich pipeline of cyclobutane-containing compounds in various stages of discovery, underscores the continued importance of this scaffold. Future research will undoubtedly uncover new synthetic methodologies and novel applications for cyclobutane-containing compounds, further expanding their impact on human health.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 3. jbuon.com [jbuon.com]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]
- 13. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
- 14. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
N-Methylcyclobutanecarboxamide: Unraveling a Mechanistic Enigma
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the mechanism of action for N-Methylcyclobutanecarboxamide. Despite its defined chemical structure, publicly accessible databases and research publications lack specific studies detailing its biological targets, pharmacological effects, and the underlying signaling pathways it may modulate. This absence of empirical data precludes the formulation of a scientifically grounded hypothesis regarding its mode of action.
Currently, information on this compound is largely confined to chemical and physical property databases. These resources provide foundational knowledge about its molecular structure and characteristics but do not contain the biological data necessary to construct a mechanistic hypothesis.
While research exists on structurally analogous compounds, such as various N-substituted carboxamides, the functional implications of these structural similarities are not directly transferable to this compound. The biological activity of a molecule is highly dependent on its specific three-dimensional conformation and electronic properties, meaning that even minor structural modifications can lead to vastly different pharmacological profiles. Therefore, extrapolating a mechanism of action from related but distinct molecules would be speculative and scientifically unsound.
To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach would be required. This would involve a series of in vitro and in vivo studies designed to identify its molecular targets and characterize its physiological effects.
Proposed Experimental Workflow for Elucidation of Mechanism of Action
A logical workflow to investigate the unknown mechanism of action of this compound would involve a tiered screening and validation process. The following diagram outlines a potential experimental strategy:
A Technical Guide to Target Identification for Novel Small Molecules: A Hypothetical Case Study of N-Methylcyclobutanecarboxamide
Disclaimer: As of December 2025, specific target identification studies for N-Methylcyclobutanecarboxamide are not publicly available. This guide therefore uses this compound as a hypothetical subject to present a comprehensive overview of the principles, methodologies, and data interpretation involved in the target deconvolution of a novel small molecule. The experimental data and pathways described herein are illustrative and based on general practices in the field of chemical biology and drug discovery.
Introduction
The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. It provides a mechanistic understanding of a compound's efficacy, helps in optimizing its pharmacological properties, and allows for the prediction of potential side effects.[1][2] This process, often termed target deconvolution or target identification, employs a variety of experimental and computational techniques to pinpoint the specific proteins or other biomolecules with which a small molecule interacts to elicit a biological response.[3] This technical guide outlines a systematic approach to target identification, using the novel compound this compound as a case study.
Chemical proteomics has emerged as a powerful approach for identifying the interactions between small molecules and proteins on a proteome-wide scale.[2][4] This methodology not only helps in identifying the primary targets of a drug but also in characterizing its toxicity and discovering potential off-target interactions.[4]
Hypothetical Target Identification Workflow for this compound
The initial phase of target identification often involves a combination of computational and experimental approaches to generate a preliminary list of potential protein candidates. These candidates are then subjected to rigorous validation to confirm direct binding and functional modulation.
A general workflow for such a study is depicted below:
Caption: A generalized workflow for small molecule target identification.
Experimental Protocols
A variety of techniques can be employed for target identification. Affinity-based pull-down methods and label-free approaches are two major strategies.[1]
1. Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a widely used method that involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.[1][5][6][7]
-
Probe Synthesis: this compound would first be synthesized with a linker arm and a terminal reactive group suitable for conjugation to a solid support (e.g., agarose beads). A common approach is to incorporate a biotin tag, which allows for strong and specific binding to streptavidin-coated beads.[1]
-
Cell Lysate Preparation: Human cancer cell lines (e.g., HeLa, HEK293T) are cultured and harvested. The cells are then lysed in a non-denaturing buffer to preserve protein structure and interactions.
-
Affinity Purification: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to the compound are retained on the beads, while non-binding proteins are washed away.[6]
-
Elution and Protein Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry.[1][8]
2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis.[1][5][6]
-
Cell Lysate Treatment: Aliquots of cell lysate are treated with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: A protease (e.g., thermolysin) is added to each aliquot to digest the proteins.
-
Analysis: The samples are then analyzed by SDS-PAGE and Western blotting or by mass spectrometry to identify proteins that are protected from digestion in the presence of this compound.[1]
Hypothetical Quantitative Data
The following tables summarize hypothetical data that could be obtained from target identification and validation studies of this compound.
Table 1: Hypothetical Hits from AC-MS and DARTS Experiments
| Identification Method | Putative Target Protein | Gene Name | Cellular Function |
| AC-MS | Kinase A | KINA | Signal Transduction |
| AC-MS | Protein B | PROB | Metabolism |
| DARTS | Kinase A | KINA | Signal Transduction |
| DARTS | Protein C | PROC | Transcription |
Table 2: Hypothetical Binding Affinities and Functional Activity
| Target Protein | Binding Affinity (Kd) | Functional Assay | IC50 / EC50 |
| Kinase A | 1.2 µM (SPR) | In vitro kinase assay | 2.5 µM |
| Protein B | > 50 µM (ITC) | N/A | N/A |
| Protein C | 15 µM (SPR) | Reporter gene assay | 20 µM |
Illustrative Signaling Pathway
Based on the hypothetical identification of "Kinase A" as a primary target, a plausible signaling pathway that could be modulated by this compound is the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival.
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion
The process of identifying and validating the molecular targets of a novel small molecule is a complex but essential undertaking in modern drug discovery. Through a combination of computational prediction, proteome-wide screening techniques like AC-MS and DARTS, and rigorous biophysical and functional validation, it is possible to elucidate the mechanism of action of compounds like this compound. This knowledge is paramount for the rational design of more potent and selective therapeutics and for advancing our understanding of complex biological systems.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 4. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of N-Methylcyclobutanecarboxamide: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclobutanecarboxamide is a chemical compound with the molecular formula C₆H₁₁NO. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological data for this specific molecule. To date, there is no substantive information regarding its mechanism of action, receptor binding affinities, or its effects in preclinical in vitro or in vivo models. This guide candidly addresses this data gap and, in lieu of a detailed pharmacological profile, outlines the standard methodologies that would be required to characterize the compound. This serves as a foundational roadmap for any research entity considering the investigation of this compound's therapeutic potential.
Introduction
The exploration of novel chemical entities for therapeutic intervention is a cornerstone of drug discovery. This compound, a small molecule featuring a cyclobutane ring and a methylcarboxamide group, represents an area of uncharted territory in pharmacology. This document aims to provide a transparent overview of the current knowledge landscape and to propose a structured approach for its initial pharmacological characterization. The absence of existing data necessitates a forward-looking perspective, focusing on the "how-to" rather than the "what is known."
Current State of Knowledge
A thorough search of prominent scientific databases, including PubChem, and a broad survey of pharmacological literature did not yield any specific studies detailing the pharmacological properties of this compound. The PubChem entry for this compound (CID 19910150) provides basic chemical and physical properties but lacks any annotation related to biological activity or pharmacological profiling.[1] Similarly, entries for isomeric forms such as 1-Methylcyclobutanecarboxamide (CID 232651) also lack pharmacological data.[2]
This absence of information means that its potential targets, efficacy, safety, and pharmacokinetic profile are entirely unknown.
Proposed Methodologies for Pharmacological Profiling
To address the current knowledge gap, a systematic pharmacological evaluation of this compound would be required. The following sections outline the standard experimental protocols that would form the basis of such an investigation.
In Vitro Characterization
The initial step in characterizing a novel compound is often to determine its binding affinity for a wide range of biological targets.
Experimental Protocol: Radioligand Binding Assays
A common approach is to use radioligand binding assays to assess the affinity of this compound for a panel of receptors, ion channels, and transporters.
-
Target Selection: A broad panel of targets should be chosen, typically including common central nervous system (CNS) receptors (e.g., GPCRs, ion channels) and other targets relevant to potential therapeutic areas.
-
Membrane Preparation: Membranes from cells expressing the target receptor or from specific tissue homogenates (e.g., rat brain) are prepared.
-
Assay Conditions: A known radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Detection: Following incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
The following diagram illustrates a generalized workflow for a competitive binding assay.
Once a binding target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of that target.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., Calcium Flux)
-
Cell Culture: A cell line stably expressing the target GPCR is cultured. These cells are often engineered to express a calcium-sensitive fluorescent dye.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Agonist Stimulation (for antagonist screening): If screening for antagonists, a known agonist for the receptor is added after the test compound.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
The logical flow for determining the functional activity of a compound at a GPCR is depicted below.
In Vivo Evaluation
Should in vitro studies reveal promising activity, the investigation would proceed to in vivo models to assess the compound's effects in a whole organism.
Experimental Protocol: Rodent Model of Neuropathic Pain (e.g., Chung Model)
This is a hypothetical example, as the therapeutic area would be guided by the in vitro findings.
-
Model Induction: Neuropathic pain is induced in rodents (e.g., rats) through surgical ligation of a spinal nerve.
-
Compound Administration: this compound would be administered via a relevant route (e.g., oral, intraperitoneal).
-
Behavioral Testing: The analgesic effect is assessed by measuring the animal's response to a non-painful stimulus (mechanical allodynia) using von Frey filaments.
-
Data Analysis: The withdrawal threshold of the paw is measured at different time points after compound administration and compared to a vehicle-treated control group.
Quantitative Data Summary
As no quantitative pharmacological data for this compound is currently available in the public domain, the following tables are presented as templates for how such data would be structured once generated.
Table 1: Hypothetical In Vitro Binding Affinity Profile of this compound
| Target | Radioligand | Kᵢ (nM) |
| Receptor X | [³H]Ligand A | Data TBD |
| Receptor Y | [³H]Ligand B | Data TBD |
| Transporter Z | [³H]Ligand C | Data TBD |
Table 2: Hypothetical In Vitro Functional Activity of this compound
| Target | Assay Type | Functional Effect | EC₅₀/IC₅₀ (nM) |
| Receptor X | Calcium Flux | Data TBD | Data TBD |
| Receptor Y | cAMP Accumulation | Data TBD | Data TBD |
Table 3: Hypothetical In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Dose (mg/kg) | Route of Administration | % Reversal of Allodynia |
| e.g., 10 | e.g., p.o. | Data TBD |
| e.g., 30 | e.g., p.o. | Data TBD |
| e.g., 100 | e.g., p.o. | Data TBD |
Potential Signaling Pathways
Without an identified biological target, any depiction of a signaling pathway would be purely speculative. If, for instance, this compound were found to be an antagonist of a Gq-coupled receptor, the following diagram illustrates the canonical pathway it would inhibit.
Conclusion
This compound remains an uncharacterized molecule from a pharmacological standpoint. The absence of data in the public domain precludes a detailed analysis of its biological effects. This guide has therefore served to highlight this knowledge gap and to provide a comprehensive framework of established experimental protocols that could be employed to elucidate its pharmacological profile. The systematic application of binding assays, functional screens, and subsequent in vivo testing will be the essential first steps in determining if this compound holds any potential as a novel therapeutic agent. Researchers venturing into the study of this compound will be working from a blank slate, with the opportunity to make foundational discoveries in its pharmacology.
References
Exploring the Structure-Activity Relationship (SAR) of N-Methylcyclobutanecarboxamide: A Technical Guide
Disclaimer: Publicly available information on the specific biological activity and structure-activity relationship (SAR) of N-Methylcyclobutanecarboxamide is limited. This guide, therefore, provides a comprehensive overview based on the broader class of cyclobutanecarboxamides and related cyclobutane-containing molecules, offering a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound.
The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to introduce three-dimensionality and conformational rigidity into molecules.[1][2] These characteristics can lead to improved potency, selectivity, and pharmacokinetic properties. The carboxamide linkage is also a common feature in bioactive compounds, participating in crucial hydrogen bonding interactions with biological targets. The combination of these two moieties in this compound suggests its potential as a starting point for drug discovery programs.
I. Potential Biological Activities of Cyclobutanecarboxamide Derivatives
While specific data for this compound is scarce, the broader class of cyclobutane-containing compounds and cyclobutanecarboxamides has been associated with a range of biological activities. This suggests potential therapeutic areas for this compound and its analogs.
| Compound Class | Biological Activity | Reference Compound/Study |
| Cyclobutanecarboxamides | Fungicidal (inhibition of scytalone dehydratase) | Cyclobutane carboxamide inhibitors of fungal melanin |
| Cyclobutane-containing Alkaloids | Antibacterial, Antifungal, Antitumor | Sceptrin and other natural products[3][4] |
| Spirocyclic Cyclobutanes | G9a inhibition (potential anticancer) | G9a inhibitors with spirocyclic cyclobutane ring[5] |
II. General Experimental Protocols
Researchers investigating the SAR of this compound would typically follow established methodologies for synthesis, purification, characterization, and biological evaluation.
A. Chemical Synthesis
A general approach to synthesizing this compound and its derivatives involves the amidation of cyclobutanecarboxylic acid or its activated derivatives.
-
Step 1: Activation of Cyclobutanecarboxylic Acid. Cyclobutanecarboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester. A common method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form cyclobutanecarbonyl chloride.
-
Step 2: Amidation. The activated cyclobutanecarboxylic acid derivative is then reacted with methylamine in the presence of a base (e.g., triethylamine, pyridine) to yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at controlled temperatures.
-
Step 3: Purification and Characterization. The crude product is purified using techniques such as column chromatography, recrystallization, or distillation. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
B. Biological Screening
Given the known activities of related compounds, initial biological screening of this compound and its analogs could focus on antifungal and anticancer assays.
-
Antifungal Assays: Compounds can be tested against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC). Further studies could investigate the mechanism of action, for instance, by assessing the inhibition of specific fungal enzymes like scytalone dehydratase.
-
Anticancer Assays: The antiproliferative activity can be evaluated against a panel of human cancer cell lines (e.g., NCI-60) using assays such as the MTT or SRB assay. Active compounds can then be further investigated for their mechanism of action, for example, through cell cycle analysis or apoptosis assays.
III. Visualizing Potential Mechanisms and Workflows
A. Hypothetical Signaling Pathway
Based on the documented fungicidal activity of some cyclobutane carboxamides through the inhibition of scytalone dehydratase, a key enzyme in the fungal melanin biosynthesis pathway, a hypothetical signaling pathway can be visualized. Dihydroxynaphthalene (DHN) melanin is a crucial virulence factor for many pathogenic fungi.
B. Drug Discovery Workflow
The exploration of this compound's SAR would follow a standard drug discovery workflow, starting from a hit compound and progressing through lead optimization and preclinical development.
IV. Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
An In-Depth Technical Guide to N-Methylcyclobutanecarboxamide Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methylcyclobutanecarboxamide analogues and derivatives, a class of compounds with emerging interest in medicinal chemistry. This document details their synthesis, summarizes their biological activities with available quantitative data, provides illustrative experimental protocols for their evaluation, and visualizes key signaling pathways associated with their potential targets. While research on this specific scaffold is nascent, this guide draws upon established methodologies and data from structurally related compounds to provide a foundational resource for researchers in the field. A notable example highlighted is N-(3-chloro-4-(cyclopropylmethoxy)phenyl)-1-methylcyclobutane-1-carboxamide (N-CDPCB), an inhibitor of the fat mass and obesity-associated protein (FTO).
Introduction
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can orient substituents in well-defined spatial arrangements. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into a carboxamide linkage, the cyclobutane ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This compound serves as a core structure from which a diverse array of analogues and derivatives can be synthesized by modifying the substituents on both the nitrogen atom and the cyclobutane ring. These modifications can lead to a broad range of pharmacological activities, including the modulation of enzymes and receptors involved in various disease states.
Chemical Synthesis
The synthesis of this compound analogues and derivatives can be achieved through several established synthetic routes. The most common approach involves the coupling of a substituted cyclobutanecarboxylic acid with a corresponding amine.
General Synthesis of N-Aryl-N-Methylcyclobutanecarboxamides:
A prevalent method for the synthesis of N-aryl-N-methylcyclobutanecarboxamides involves the amidation of a cyclobutanecarboxylic acid derivative. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent.
-
Acyl Chloride Formation: Cyclobutanecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with an N-methylaniline derivative in the presence of a base, such as triethylamine (TEA) or pyridine, to yield the desired N-aryl-N-methylcyclobutanecarboxamide.
Ligand-Controlled Regiodivergent Aminocarbonylation:
A more advanced method for synthesizing substituted cyclobutanecarboxamides involves the palladium-catalyzed aminocarbonylation of cyclobutanols. This method offers high regio- and stereoselectivity, allowing for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides by selecting the appropriate phosphine ligand.[1] For instance, the use of a ligand like NIXantphos can favor the formation of 1,2-substituted products, while a monodentate phosphine ligand with an electron-withdrawing group can promote the formation of 1,1-substituted cyclobutanecarboxamides.[1]
Biological Activity and Data Presentation
While extensive quantitative data for a wide range of this compound analogues is not yet available in the public domain, preliminary studies on related structures suggest potential therapeutic applications. The following table summarizes the biological activity of a notable N-cyclobutanecarboxamide derivative.
| Compound Name | Structure | Target | Activity | Assay Type | Reference |
| N-(3-chloro-4-(cyclopropylmethoxy)phenyl)-1-methylcyclobutane-1-carboxamide (N-CDPCB) | Fat mass and obesity-associated protein (FTO) | Inhibitor | Data not publicly available | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative methodologies for the synthesis of a generic N-aryl-N-methylcyclobutanecarboxamide and for assessing the activity of analogues at two common drug targets: cannabinoid receptors and TRPV1 channels.
Synthesis of a Representative N-Aryl-N-Methylcyclobutanecarboxamide
Objective: To synthesize N-(4-methoxyphenyl)-N-methylcyclobutanecarboxamide.
Materials:
-
Cyclobutanecarbonyl chloride
-
N-methyl-4-methoxyaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-methyl-4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add cyclobutanecarbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-methoxyphenyl)-N-methylcyclobutanecarboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human cannabinoid receptors CB1 and CB2 using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: WIN-55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compound (this compound analogue).
-
96-well microplates, cell harvester, glass fiber filters, scintillation vials, and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, [³H]CP-55,940 (final concentration ~0.7 nM), and the receptor membrane preparation (10-20 µg protein/well).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add WIN-55,212-2.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TRPV1 Activation Assay (Calcium Influx)
Objective: To evaluate the agonist or antagonist activity of a test compound on the human TRPV1 receptor by measuring intracellular calcium influx.
Materials:
-
HEK-293 cells stably expressing human TRPV1.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPV1 agonist: Capsaicin.
-
Test compound (this compound analogue).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Plate the HEK293-hTRPV1 cells in the microplates and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for agonist activity, add serial dilutions of the test compound to the wells and measure the fluorescence intensity over time.
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for a specified period (e.g., 15-30 minutes).
-
Add a fixed concentration of capsaicin (e.g., EC₅₀ concentration) to the wells and measure the fluorescence intensity over time.
-
Record the fluorescence signal before and after the addition of the compounds.
-
Calculate the change in fluorescence (ΔF) and normalize it to the baseline fluorescence (F₀) to get ΔF/F₀.
-
For agonists, determine the EC₅₀ value from the dose-response curve.
-
For antagonists, determine the IC₅₀ value from the inhibition of the capsaicin-induced response.
Signaling Pathways and Visualizations
To understand the potential mechanisms of action of this compound analogues, it is essential to visualize the signaling pathways of their potential targets.
Cannabinoid Receptor Signaling
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Agonist binding initiates a cascade of intracellular events.
Caption: Cannabinoid receptor activation by an agonist.
TRPV1 Channel Activation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel. Its activation by agonists like capsaicin leads to an influx of cations, primarily calcium and sodium.
Caption: Agonist-mediated activation of the TRPV1 channel.
Experimental Workflow for Compound Evaluation
The process of evaluating a novel this compound analogue involves a logical progression from synthesis to detailed biological characterization.
References
Methodological & Application
Synthesis of N-Methylcyclobutanecarboxamide: A Detailed Protocol for Researchers
[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of N-Methylcyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to two robust synthetic routes starting from cyclobutanecarboxylic acid.
This compound and its derivatives are of significant interest in the pharmaceutical industry due to the unique conformational constraints imparted by the cyclobutane ring, which can influence the biological activity and pharmacokinetic properties of a molecule. This document presents two primary methods for the synthesis of the target compound: a direct amide coupling approach using peptide coupling reagents and a two-step method proceeding via an acyl chloride intermediate.
Data Presentation: Comparative Analysis of Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes the performance of various common coupling reagents in the amidation of cyclobutane carboxylic acid, providing a basis for methods development.
| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | Product mixture of crystals and rods.[1] |
| EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification.[1] |
| EDC·HCl | HOBt, DMAP | DIPEA | Aniline Derivative | CH₃CN | 18 | 23 | Good to Excellent | Effective for electron-deficient amines. |
| HATU | - | DIPEA | Primary Amine | DMF | 0.5-1 | RT | High | Generally high yielding and fast. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Method 1: Direct Amide Coupling using EDC and HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the direct coupling of cyclobutanecarboxylic acid and methylamine. This approach is favored for its mild reaction conditions and the water-soluble urea byproduct, which simplifies purification.
Materials:
-
Cyclobutanecarboxylic acid
-
Methylamine (2.0 M solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid (1.0 eq). Dissolve the acid in anhydrous DCM or DMF.
-
Addition of Reagents: Add HOBt (1.2 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes.
-
If using methylamine hydrochloride, add it to the reaction mixture along with DIPEA or TEA (2.2 eq). If using a solution of methylamine in THF, add it dropwise (1.2 eq) followed by the addition of DIPEA or TEA (1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Method 2: Synthesis via Acyl Chloride Intermediate
This two-step method involves the initial conversion of cyclobutanecarboxylic acid to the more reactive cyclobutanecarbonyl chloride, followed by its reaction with methylamine. This is a classic and often high-yielding approach to amide synthesis.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Anhydrous DCM or Toluene
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add cyclobutanecarboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DCM or toluene).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy).
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude cyclobutanecarbonyl chloride from Step 1
-
Methylamine (2.0 M solution in THF or as an aqueous solution)
-
A suitable base such as triethylamine (TEA) or pyridine
-
Anhydrous DCM or THF
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the crude cyclobutanecarbonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of methylamine (2.2 eq) and triethylamine (1.2 eq) in the same solvent. Slowly add this amine solution dropwise to the stirred solution of the acyl chloride. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for the disappearance of the acyl chloride.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualized Workflows
References
Application Notes and Protocols for the Synthesis of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N-Methylcyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is a robust two-step process commencing with the conversion of cyclobutanecarboxylic acid to its corresponding acid chloride, followed by amidation with methylamine. This application note includes comprehensive experimental procedures, a summary of required materials and their properties, and predicted analytical data for the final product. A logical workflow diagram is also provided for clarity.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The cyclobutane motif offers a unique three-dimensional profile that can be exploited to enhance binding affinity and selectivity to biological targets. The amide functionality provides a key hydrogen bonding motif crucial for molecular recognition. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug discovery community. The following protocol outlines a straightforward and efficient synthesis from commercially available starting materials.
Synthetic Pathway
The synthesis of this compound is achieved via a two-step process:
-
Step 1: Synthesis of Cyclobutanecarbonyl chloride Cyclobutanecarboxylic acid is converted to the more reactive cyclobutanecarbonyl chloride using thionyl chloride.
-
Step 2: Synthesis of this compound The crude cyclobutanecarbonyl chloride is then reacted with methylamine to yield the final product.
Experimental Protocols
Step 1: Synthesis of Cyclobutanecarbonyl chloride
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | 10.0 g | 0.1 mol |
| Thionyl chloride | SOCl₂ | 118.97 | 14.3 mL (23.8 g) | 0.2 mol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing aqueous sodium hydroxide, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
-
Add dichloromethane (50 mL) to the flask and stir the mixture to dissolve the acid.
-
Slowly add thionyl chloride (14.3 mL, 0.2 mol) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude cyclobutanecarbonyl chloride is obtained as a clear, pungent liquid and is used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Cyclobutanecarbonyl chloride (crude) | C₅H₇ClO | 118.56 | ~11.9 g | ~0.1 mol |
| Methylamine (40% solution in water) | CH₅N | 31.06 | 17.1 mL (15.5 g) | 0.2 mol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Dissolve the crude cyclobutanecarbonyl chloride in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, cool the 40% aqueous solution of methylamine (17.1 mL, 0.2 mol) in an ice bath.
-
Slowly add the cold methylamine solution to the stirred solution of cyclobutanecarbonyl chloride dropwise, maintaining the temperature below 10 °C. A white precipitate of methylammonium chloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the acid chloride.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
Predicted Analytical Data for this compound:
| Analysis | Predicted Result |
| Appearance | Colorless to pale yellow oil or a low melting solid. |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 5.5-6.0 (br s, 1H, NH), 2.9-3.1 (m, 1H, CH-C=O), 2.75 (d, 3H, J=4.5 Hz, N-CH₃), 1.8-2.3 (m, 6H, cyclobutane CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 175-177 (C=O), 40-42 (CH-C=O), 26-28 (N-CH₃), 24-26 (cyclobutane CH₂), 18-20 (cyclobutane CH₂) |
| IR (neat) | ν (cm⁻¹): 3300-3200 (N-H stretch), 2980-2850 (C-H stretch), 1640-1630 (C=O stretch, Amide I), 1560-1550 (N-H bend, Amide II) |
| Mass Spec (EI) | m/z (%): 113 (M⁺), 85, 70, 57 |
Note: The analytical data presented is predicted based on the analysis of structurally similar compounds and may not represent the exact values for the synthesized this compound.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care.
-
Methylamine is a flammable and corrosive gas/liquid. The aqueous solution is also corrosive and has a strong odor.
-
The reaction of thionyl chloride with the carboxylic acid and the reaction of the acid chloride with methylamine are exothermic. Proper temperature control is essential.
References
Application Notes and Protocols for the Purification of N-Methylcyclobutanecarboxamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of N-Methylcyclobutanecarboxamide using column chromatography. Two primary approaches are presented: Normal-Phase Chromatography (including Hydrophilic Interaction Liquid Chromatography - HILIC) and Reversed-Phase Chromatography. These protocols are designed to guide researchers in selecting the appropriate technique and conditions for achieving high-purity this compound, a crucial step in synthetic and medicinal chemistry.
Introduction
This compound is a small molecule of interest in various fields of chemical research and drug development. Its synthesis often results in a mixture containing unreacted starting materials, by-products, and other impurities. Effective purification is paramount to ensure the integrity of subsequent biological assays and chemical transformations. Column chromatography is a versatile and widely used technique for the isolation of such compounds. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and its impurities. Given the polar nature of the amide functional group, this compound is well-suited for purification by normal-phase techniques like HILIC, but reversed-phase methods can also be successfully employed.
Data Presentation: Comparison of Chromatographic Techniques
The following table summarizes typical parameters for the purification of this compound using different column chromatography methods.
| Parameter | Normal-Phase / HILIC | Reversed-Phase |
| Stationary Phase | Silica Gel, Amide-bonded Silica | C18 (Octadecylsilane), Polar-embedded C18 |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol, Acetonitrile/Water | Water/Methanol, Water/Acetonitrile |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Typical Gradient | Increasing polarity (e.g., increasing % Ethyl Acetate) | Decreasing polarity (e.g., increasing % Methanol) |
| Advantages | Good for polar compounds, volatile organic solvents are easily removed. | Robust and reproducible, wide variety of available stationary phases. |
| Disadvantages | Sensitive to water content in the mobile phase, silica can be acidic. | May provide poor retention for very polar compounds. |
Experimental Protocols
Protocol 1: Normal-Phase / HILIC Flash Column Chromatography
This protocol is recommended for researchers aiming to purify this compound from less polar impurities. HILIC is a specific type of normal-phase chromatography that is highly effective for polar compounds.[1][2]
Materials:
-
Crude this compound
-
Silica gel (for standard normal-phase) or Amide-bonded silica (for HILIC), particle size 40-63 µm
-
Glass chromatography column or pre-packed cartridge
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Acetonitrile (HPLC grade), Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly stronger solvent (e.g., dichloromethane or ethyl acetate). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel or amide-bonded silica in the initial mobile phase (e.g., 95:5 Acetonitrile/Water for HILIC, or 90:10 Hexane/Ethyl Acetate for standard normal-phase).
-
Pour the slurry into the column and allow the stationary phase to settle, ensuring a flat and stable bed.
-
Drain the excess solvent until it is level with the top of the stationary phase.
-
-
Sample Loading:
-
Carefully apply the dissolved sample to the top of the column bed.
-
For dry loading, add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase. A gradient elution is often more effective for separating a range of impurities.
-
For HILIC: Start with a high organic content (e.g., 95% Acetonitrile / 5% Water) and gradually increase the water content to elute more polar compounds.[1]
-
For standard normal-phase: Start with a low polarity mobile phase (e.g., 90% Hexane / 10% Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a standard of the pure product (if available) and the crude mixture.
-
Visualize the spots under UV light or by staining.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Reversed-Phase Flash Column Chromatography
This protocol is suitable for purifying this compound from more polar impurities.
Materials:
-
Crude this compound
-
C18-functionalized silica gel, particle size 40-63 µm
-
Glass chromatography column or pre-packed cartridge
-
Solvents: Methanol (HPLC grade), Deionized Water
-
Thin Layer Chromatography (TLC) plates (C18-functionalized)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% Methanol / 90% Water). If solubility is an issue, a small amount of a stronger solvent like pure methanol can be used, but the total volume should be kept small.
-
Column Packing (Wet Method):
-
Prepare a slurry of the C18 silica gel in methanol to ensure complete wetting.
-
Pour the slurry into the column and flush with several column volumes of the initial mobile phase to equilibrate the stationary phase.
-
-
Sample Loading: Carefully apply the dissolved sample to the top of the column bed.
-
Elution:
-
Begin elution with a highly aqueous mobile phase (e.g., 10% Methanol / 90% Water).
-
Gradually increase the organic content of the mobile phase (e.g., increase the percentage of methanol) to elute the compound of interest. A typical gradient might run from 10% to 50% methanol over several column volumes.
-
-
Fraction Collection: Collect fractions and monitor the separation using C18-functionalized TLC plates.
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the methanol by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Recrystallization of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclobutanecarboxamide is a chemical compound with potential applications in pharmaceutical and chemical research. The purity of such compounds is critical for accurate experimental results and for ensuring safety and efficacy in drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. This application note provides a detailed protocol for the recrystallization of this compound, assuming a solid, impure sample is the starting material. The protocol is based on general principles for the recrystallization of amides.[1][2]
Health and Safety
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
General Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Avoid inhalation, ingestion, and skin contact with all chemicals.[3]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3]
-
Dispose of all chemical waste according to institutional and local regulations.
While this compound is listed as a liquid at standard conditions, this protocol is provided for instances where a solid, impure form is obtained.[3]
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The key is the selection of an appropriate solvent, which should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Materials and Equipment
-
Impure solid this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, hexane, water)[1][5]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Solvent Selection (Solubility Testing)
The success of recrystallization hinges on choosing the right solvent. An ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at room temperature or in an ice bath.[6]
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube while stirring.
-
If the compound dissolves upon heating, it is a potentially good solvent.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystals upon cooling.[7]
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A flowchart of the general recrystallization procedure.
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating and stirring on a hot plate. Continue adding the hot solvent until the compound just dissolves completely.[6] Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
The selection of an appropriate solvent is a data-driven process. The following table provides a template with hypothetical data for solvent screening of this compound.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Poor | Poor Choice |
| Ethyl Acetate | Soluble | Very Soluble | Minimal | Unsuitable |
| Acetone | Soluble | Very Soluble | Minimal | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Good Candidate |
| Acetonitrile | Sparingly Soluble | Soluble | Good | Good Candidate |
Based on this hypothetical screening, ethanol or acetonitrile would be promising solvents for the recrystallization of this compound.
Logical Relationships in Solvent Selection
The choice of solvent is governed by a set of logical relationships aimed at maximizing purity and yield. The following diagram illustrates these relationships.
Caption: Logical relationships in selecting a recrystallization solvent.
Conclusion
This application note provides a comprehensive, though generalized, protocol for the purification of solid this compound by recrystallization. Successful implementation requires careful solvent selection and adherence to the described procedural steps. The provided diagrams and tables serve as guides for both the practical workflow and the underlying principles of this powerful purification technique. For amides, polar solvents such as ethanol, acetone, or acetonitrile are often good starting points for solvent screening.[1] It is imperative to consult the relevant safety data for all materials used and to perform the procedure in a properly equipped laboratory setting.
References
Application Note: Comprehensive Characterization of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods and protocols for the comprehensive characterization of N-Methylcyclobutanecarboxamide. The methods described herein are essential for identity confirmation, purity assessment, and stability testing, which are critical components of drug development and quality control. The protocols leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction
This compound is a small organic molecule with potential applications in the pharmaceutical and agrochemical industries. As with any chemical entity intended for these sectors, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This application note outlines a suite of analytical techniques that can be employed to achieve a thorough characterization of this compound.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below. These values are useful for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C6H11NO | PubChem |
| Molecular Weight | 113.16 g/mol | PubChem[1] |
| Exact Mass | 113.084063974 Da | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
Analytical Methods and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound.
Liquid Chromatography for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method for assessing the purity of this compound and for quantifying its concentration in various matrices. For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is recommended.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Due to the amide chromophore, a low wavelength such as 210 nm should be used for detection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific column and conditions, but expected to be in the mid-range of the gradient. |
| Purity | >95% (as determined by peak area percentage) |
Gas Chromatography-Mass Spectrometry for Volatile Impurities and Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities. It can also serve as a confirmatory method for the identity of this compound.
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific column and conditions. |
| Molecular Ion (M+) | m/z 113 |
| Key Fragment Ions | Fragmentation pattern should be consistent with the structure of this compound (e.g., loss of methyl, cyclobutyl, or amide fragments). A mass spectrum for a similar compound, N,N-dibutyl-Cyclobutanecarboxamide, is available in the NIST WebBook for reference.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
| Nucleus | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the cyclobutyl protons (multiplets), and the amide proton (if not exchanged, a broad singlet). |
| ¹³C NMR | Signals for the carbonyl carbon, the N-methyl carbon, and the carbons of the cyclobutyl ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A standard FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film can be used.
-
Data Collection: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amide) | ~3300 (broad) |
| C-H Stretch (aliphatic) | ~2850-3000 |
| C=O Stretch (amide I band) | ~1640 |
| N-H Bend (amide II band) | ~1550 |
Visual Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical goals and the methods used for characterization.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, assessing the purity, and elucidating the structure of this compound. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix. Adherence to these or similar rigorous analytical practices is crucial for ensuring the quality and safety of products containing this compound.
References
Application Note: Synthesis and NMR Spectroscopic Analysis of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Methylcyclobutanecarboxamide is a small molecule of interest in medicinal chemistry and drug discovery due to the presence of the pharmacophorically relevant cyclobutane ring and a secondary amide functional group. The cyclobutane motif offers a unique three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. Accurate structural elucidation is paramount in the development of novel chemical entities, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This application note outlines the predicted NMR spectral characteristics of this compound and provides a robust synthetic methodology.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known spectral data of N-methyl amides and various cyclobutane derivatives.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (methine) | 2.8 - 3.2 | quintet | 8.0 - 9.0 |
| CH₂ (methylene, C2/C4) | 2.0 - 2.4 | multiplet | - |
| CH₂ (methylene, C3) | 1.8 - 2.1 | multiplet | - |
| N-CH₃ (methyl) | 2.7 - 2.9 | doublet | 4.5 - 5.0 |
| N-H (amide) | 5.5 - 6.5 | broad singlet | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 174 - 178 |
| CH (methine) | 40 - 45 |
| CH₂ (methylene, C2/C4) | 25 - 30 |
| CH₂ (methylene, C3) | 18 - 22 |
| N-CH₃ (methyl) | 26 - 28 |
Experimental Protocols
Synthesis of this compound from Cyclobutanecarboxylic Acid
This protocol describes a general method for the synthesis of N-methyl amides from carboxylic acids using a coupling agent.
Materials:
-
Cyclobutanecarboxylic acid
-
Methylamine (solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the slow addition of methylamine hydrochloride (1.2 eq) or a solution of methylamine in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
NMR Sample Preparation Protocol
A properly prepared NMR sample is crucial for obtaining high-quality spectra.[1][2][3]
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.6 mL)[3]
-
5 mm NMR tube of good quality[4]
-
Pasteur pipette and cotton or a syringe filter
-
Vortex mixer or sonicator (optional)
Procedure:
-
Weigh the required amount of this compound directly into a clean, dry vial.[3]
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[3] The sample should be dissolved in a suitable deuterated solvent.[5]
-
Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[3]
-
To remove any particulate matter, filter the solution through a small plug of cotton in a Pasteur pipette directly into the clean NMR tube.[2][5]
-
Ensure the final sample height in the NMR tube is between 4 and 5 cm.[3][4]
-
Cap the NMR tube securely to prevent solvent evaporation.[3]
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[3]
Visualizations
Caption: Experimental workflow from synthesis to NMR analysis.
Conclusion
This application note provides essential protocols and predicted data for the synthesis and NMR analysis of this compound. The provided methodologies are robust and can be adapted for related compounds. The predicted NMR data serves as a critical reference for the structural verification of this molecule and will aid researchers in their synthetic and medicinal chemistry endeavors.
References
- 1. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Infrared Spectroscopy of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and subsequent analysis of N-Methylcyclobutanecarboxamide using Infrared (IR) spectroscopy. This compound is a secondary amide containing a cyclobutyl functional group. IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. This note presents the predicted key IR absorption bands for this compound, a standard synthesis protocol, and a workflow for its characterization.
Predicted Infrared Spectroscopy Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment | Vibrational Mode |
| 3350-3250 | Strong, broad | N-H | Stretch |
| 2975-2850 | Strong | C-H (Alkyl) | Stretch |
| 1680-1630 | Strong | C=O (Amide I) | Stretch |
| 1570-1515 | Medium | N-H | Bend (Amide II) |
| 1470-1440 | Medium | CH₂ | Bend (Scissoring) |
| 1300-1200 | Medium | C-N | Stretch |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound from cyclobutanecarboxylic acid and methylamine.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (40% solution in water or as a gas)
-
Anhydrous diethyl ether
-
Sodium hydroxide (NaOH) solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a well-ventilated fume hood, dissolve cyclobutanecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude cyclobutanecarbonyl chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a stoichiometric excess of methylamine solution while stirring vigorously. Alternatively, bubble methylamine gas through the solution. A white precipitate of methylammonium chloride will form.
-
Work-up: After the addition of methylamine is complete, continue stirring for an additional 30 minutes at room temperature. Add water to the reaction mixture to dissolve the precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization.
Infrared Spectroscopy Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., salt plates for neat liquid, KBr pellet press for solid)
Procedure:
-
Sample Preparation:
-
Neat Liquid: If the purified product is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solid sample): If the product is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption peaks in the spectrum and compare them with the predicted values in the data table to confirm the presence of the desired functional groups and the successful synthesis of this compound.
Workflow and Diagrams
The following diagram illustrates the experimental workflow from synthesis to spectroscopic analysis.
Caption: Experimental workflow for the synthesis and IR analysis of this compound.
Application Note: Mass Spectrometric Fragmentation Analysis of N-Methylcyclobutanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylcyclobutanecarboxamide is a small molecule of interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active compounds. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. This application note outlines the predicted mass spectrometric fragmentation pathways of this compound under electron ionization (EI) and collision-induced dissociation (CID), based on established principles of mass spectrometry.
Predicted Fragmentation Pathways
The fragmentation of this compound (molecular weight: 113.16 g/mol ) is expected to be governed by several key mechanisms, including alpha-cleavage, ring cleavage, and rearrangements.[1][2][3][4] The initial ionization under EI would generate a molecular ion (M•+) at m/z 113.
The primary fragmentation routes are proposed as follows:
-
Alpha-Cleavage at the Carbonyl Group: This is a characteristic fragmentation for amides.[1][2][4] Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring is anticipated to be a major pathway. This would result in the formation of a stable acylium ion.
-
Ring Opening and Cleavage of the Cyclobutyl Moiety: Cycloalkanes are known to undergo ring-opening followed by the loss of neutral alkene molecules.[5] For the cyclobutyl ring, the loss of ethene (C₂H₄) is a probable fragmentation event.
-
Cleavage adjacent to the Nitrogen Atom: Alpha-cleavage can also occur at the N-C bond of the methyl group or the N-CO bond.
-
McLafferty-type Rearrangement: Although less common in the absence of a longer alkyl chain, intramolecular hydrogen rearrangement followed by fragmentation can occur.[1][6]
These predicted pathways are illustrated in the fragmentation diagram below.
Experimental Protocols
This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Ion Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
GC Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: 1000 amu/s.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Perform serial dilutions to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For analysis of samples from biological matrices, appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction) should be employed, followed by derivatization if necessary.
Data Presentation
The following table summarizes the predicted major fragment ions for this compound based on theoretical fragmentation pathways. The relative abundance is a qualitative prediction and would need to be confirmed by experimental data.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance | Fragmentation Pathway |
| 113 | [C₆H₁₁NO]•+ | - | Moderate | Molecular Ion |
| 85 | [C₅H₉O]+ | •CH₂N | High | Alpha-cleavage (loss of methylamino radical) |
| 84 | [C₄H₅NO]•+ | C₂H₅• | Moderate | Ring opening followed by loss of ethyl radical |
| 70 | [C₄H₈N]+ | •CHO | Moderate | Alpha-cleavage and rearrangement |
| 57 | [C₄H₉]+ | C₂H₂NO• | Moderate | Ring cleavage and rearrangement |
| 56 | [C₃H₄O]•+ | C₃H₇N | Moderate | Ring cleavage and loss of methylpropylamine |
| 44 | [CH₃NH=CH₂]+ | C₄H₅O• | High | Alpha-cleavage (charge on nitrogen fragment) |
| 41 | [C₃H₅]+ | C₃H₆NO• | Low | Cyclobutyl ring fragmentation |
Visualizations
Caption: Predicted major fragmentation pathways of this compound.
Caption: General workflow for GC-MS analysis of this compound.
References
HPLC method for N-Methylcyclobutanecarboxamide purity assessment
An HPLC Method for Purity Assessment of N-Methylcyclobutanecarboxamide
Introduction
This compound is a small molecule of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or synthetic intermediate, ensuring its purity is a critical step in the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of this compound.
This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Principle of the Method
Reversed-phase chromatography is a technique where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[1] In this method, this compound and its impurities are separated based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. Compounds that are more non-polar will have a stronger interaction with the stationary phase and will therefore be retained longer, resulting in a later elution time. A gradient elution, where the composition of the mobile phase is changed over time, is employed to ensure the effective separation of compounds with a range of polarities.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. C18 columns are widely used for the separation of small molecules.[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound reference standard and test sample.
-
Glassware: Volumetric flasks, vials, and other standard laboratory glassware.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 10 mL volumetric flask. This will give a stock solution of approximately 1 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution with the diluent.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and dissolve it in the diluent in a 10 mL volumetric flask to get a concentration of approximately 1 mg/mL.
3. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes the expected retention times and peak areas for this compound and potential impurities.
| Peak | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 1500 | 0.15 | Impurity A (e.g., starting material) |
| 2 | 8.2 | 990000 | 99.00 | This compound |
| 3 | 12.1 | 3500 | 0.35 | Impurity B (e.g., by-product) |
| 4 | 15.8 | 5000 | 0.50 | Impurity C (e.g., degradation product) |
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC purity assessment of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This typically includes:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0% for the peak area.
Conclusion
The described RP-HPLC method is a reliable and robust approach for the purity assessment of this compound. The method is specific, allowing for the separation of the main compound from potential impurities. The use of a simple mobile phase and a standard C18 column makes this method easily transferable to other laboratories. It is recommended to validate this method according to the relevant regulatory guidelines before its use in a quality control environment.
References
Application Notes and Protocols: N-Methylcyclobutanecarboxamide in CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclobutanecarboxamide is a novel small molecule featuring a cyclobutane core, a structural motif of increasing interest in medicinal chemistry for its ability to introduce three-dimensionality and improve pharmacokinetic properties.[1][2] While specific preclinical data on this compound is emerging, its structural characteristics suggest potential for interaction with central nervous system (CNS) targets. The cyclobutane ring can offer conformational restriction, potentially leading to enhanced potency and selectivity for specific receptors or enzymes implicated in neurological disorders.[3] This document provides a comprehensive overview of hypothetical applications and detailed experimental protocols for the investigation of this compound as a candidate for CNS disorder therapeutics.
Hypothetical Pharmacological Profile
Based on preliminary structural analysis and in silico modeling, this compound is postulated to act as a positive allosteric modulator (PAM) of AMPA receptors. AMPA receptors are critical for fast excitatory synaptic transmission in the CNS, and their modulation is a key area of research for treating cognitive and mood disorders.[4][5]
Table 1: In Vitro Pharmacological Data (Hypothetical)
| Parameter | Value | Assay Description |
| Primary Target | AMPA Receptor | Radioligand binding assay using [³H]-AMPA in rat cortical membranes. |
| Mechanism of Action | Positive Allosteric Modulator | Electrophysiology (whole-cell patch clamp) on cultured hippocampal neurons, measuring potentiation of glutamate-evoked currents. |
| EC₅₀ (AMPA Potentiation) | 150 nM | Concentration of this compound producing 50% of maximal potentiation of a sub-maximal glutamate response. |
| GABAₐ Receptor Binding IC₅₀ | > 10 µM | Radioligand binding assay using [³H]-muscimol. |
| NMDA Receptor Binding IC₅₀ | > 10 µM | Radioligand binding assay using [³H]-MK-801. |
| hERG Inhibition IC₅₀ | > 25 µM | Automated patch clamp assay. |
Table 2: In Vitro ADME & Pharmacokinetic Properties (Hypothetical)
| Parameter | Value | Assay Description |
| Aqueous Solubility (pH 7.4) | 85 µg/mL | High-throughput kinetic solubility assay. |
| LogD (pH 7.4) | 2.1 | Shake-flask method. |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | Caco-2 monolayer assay.[6] |
| Brain Tissue Binding | 65% | Brain tissue homogenate binding assay. |
| Microsomal Stability (Human) | t½ = 45 min | Human liver microsome stability assay. |
Signaling Pathway
This compound, as a hypothesized AMPA receptor PAM, is thought to enhance synaptic plasticity, a fundamental process for learning and memory that is often dysregulated in CNS disorders.
Caption: Hypothetical signaling cascade of this compound.
Experimental Protocols
In Vitro: AMPA Receptor Potentiation Assay
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the potentiation of glutamate-evoked currents by this compound in cultured rat hippocampal neurons.
Caption: Workflow for patch-clamp potentiation assay.
Methodology:
-
Cell Culture: Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips for 12-14 days.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching: Obtain a whole-cell patch clamp recording from a pyramidal-like neuron. Hold the cell in voltage-clamp mode at -70 mV.
-
Baseline Response: Apply a sub-maximal concentration of glutamate (e.g., 10 µM) for 2 seconds using a rapid perfusion system to elicit a baseline inward current.
-
Compound Application: After a washout period, perfuse the test concentration of this compound for 2 minutes.
-
Potentiation Measurement: Co-apply glutamate (10 µM) with this compound and record the potentiated inward current.
-
Data Analysis: Measure the peak amplitude of the baseline and potentiated currents. Calculate the percentage potentiation for each concentration of this compound. Plot the concentration-response curve and fit with a sigmoidal function to determine the EC₅₀.
In Vivo: Murine Model of Depression - Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity.[7]
Caption: Workflow for the Forced Swim Test.
Methodology:
-
Animals: Use adult male C57BL/6 mice, group-housed and acclimated for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., at 1, 5, and 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes prior to the test.
-
Test Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 15 cm.
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session. The entire session is video recorded.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Statistical Analysis: Compare the immobility times between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to identify significant differences from the vehicle control group.
Table 3: In Vivo Behavioral Data - Forced Swim Test (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 155 ± 10.2 |
| This compound | 1 | 140 ± 9.8 |
| This compound | 5 | 110 ± 8.5 |
| This compound | 10 | 85 ± 7.1 |
| Fluoxetine (Positive Control) | 20 | 92 ± 8.0 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conclusion
This compound represents a promising scaffold for the development of novel CNS therapeutics. The provided protocols offer a foundational framework for its comprehensive evaluation, from in vitro mechanism of action studies to in vivo behavioral screening. The hypothetical data presented herein suggest a profile consistent with a potential antidepressant or cognitive enhancer, warranting further investigation into its efficacy and safety. The unique properties of the cyclobutane moiety may offer advantages in developing next-generation CNS drugs.[1][2]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stargazin Modulation of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylcyclobutanecarboxamide in Medicinal Chemistry
Disclaimer: The following application notes and protocols are a hypothetical case study. Currently, there is limited publicly available data on the specific biological activities of N-Methylcyclobutanecarboxamide. The information presented here is based on the broader applications of the cyclobutane and cyclobutane carboxamide scaffolds in medicinal chemistry and is intended to serve as a guide for potential research and development.
Introduction: The Potential of the Cyclobutane Carboxamide Scaffold
The cyclobutane ring is an increasingly important structural motif in modern medicinal chemistry.[1][2] Its unique, rigid, and puckered three-dimensional structure offers several advantages in drug design.[3][4] Incorporating a cyclobutane ring can lead to:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, which can enhance binding affinity to its biological target.[3][5]
-
Improved Physicochemical Properties: The three-dimensional character of the cyclobutane scaffold can disrupt planarity, potentially leading to improved solubility and metabolic stability.[1][6]
-
Novel Intellectual Property: The under-exploration of this scaffold compared to more common ring systems provides opportunities for developing novel chemical entities.[6]
The cyclobutane carboxamide moiety is a key component in a variety of biologically active molecules.[5][7] This document outlines a hypothetical application of this compound as a foundational scaffold for the development of Janus Kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.[8]
Hypothetical Application: this compound as a Scaffold for JAK Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is often dysregulated in inflammatory diseases and cancers. Small molecule inhibitors of JAKs have shown significant therapeutic benefit.
Here, we propose this compound as a starting fragment for a hit-to-lead optimization campaign targeting JAK1. The cyclobutane core can serve to orient key pharmacophoric groups into the ATP-binding site of the kinase.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of this compound analogs to illustrate a potential SAR study. This data is for exemplary purposes only.
| Compound ID | R1 Group (Modification) | R2 Group (Modification) | JAK1 IC50 (nM) [Hypothetical] | Metabolic Stability (t½ in HLM, min) [Hypothetical] |
| HCS-001 | H | H | >10,000 | >60 |
| HCS-002 | 4-Fluorophenyl | H | 1,250 | 45 |
| HCS-003 | 4-Chlorophenyl | H | 870 | 50 |
| HCS-004 | 4-Cyanophenyl | H | 450 | 35 |
| HCS-005 | 4-Cyanophenyl | Methyl | 220 | 25 |
| HCS-006 | 4-Cyanophenyl | Ethyl | 560 | 15 |
| HCS-007 | 3-Amino-pyrazolopyridine | H | 95 | 55 |
| HCS-008 | 3-Amino-pyrazolopyridine | Methyl | 25 | 40 |
HLM: Human Liver Microsomes
Experimental Protocols
General Synthesis of N-Substituted Cyclobutanecarboxamides
Objective: To synthesize a library of N-substituted cyclobutanecarboxamides for SAR studies.
Materials:
-
Cyclobutanecarboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cyclobutanecarbonyl chloride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in dry DCM.
-
Slowly add a solution of the crude cyclobutanecarbonyl chloride in DCM to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted cyclobutanecarboxamide.
In Vitro JAK1 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro potency (IC50) of test compounds against JAK1.
Materials:
-
JAK1 kinase (recombinant)
-
Lanthascreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, followed by the JAK1 enzyme and the Eu-anti-GST antibody mixture.
-
Incubate for 15 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.
Cell-Based p-STAT3 Assay
Objective: To assess the ability of test compounds to inhibit JAK1-mediated STAT3 phosphorylation in a cellular context.
Materials:
-
A suitable human cell line (e.g., U-937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interleukin-6 (IL-6) or other suitable cytokine to stimulate the JAK-STAT pathway
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blot or ELISA (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with IL-6 for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blot or ELISA.
-
Normalize the p-STAT3 signal to total STAT3 or a loading control (e.g., GAPDH).
-
Calculate the IC50 value for the inhibition of STAT3 phosphorylation.
In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of test compounds in human liver microsomes (HLM).
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound (at a final concentration of, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound versus time and determine the half-life (t½).
Visualizations
Caption: Hypothetical mechanism of a JAK inhibitor based on the this compound scaffold.
Caption: A typical hit-to-lead optimization workflow for a novel inhibitor scaffold.
Caption: The cyclobutane scaffold provides conformational restriction for optimal pharmacophore presentation.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Solubility of N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the predicted solubility of N-Methylcyclobutanecarboxamide and a comprehensive protocol for its experimental determination. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework and a practical methodology for researchers to generate empirical data.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both nonpolar and polar characteristics, which will influence its solubility in different solvents. The cyclobutane ring and the methyl group contribute to its nonpolar nature, while the amide group (-CONH-) provides polarity through its ability to act as a hydrogen bond donor and acceptor.
Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar cyclobutane ring and methyl group will have favorable van der Waals interactions with nonpolar solvents, but the polar amide group will limit overall solubility. |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can effectively solvate the polar amide group through dipole-dipole interactions without the risk of reacting with the compound. |
| Polar Aprotic (highly polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | While polar, the high polarity of these solvents should be compatible with the polar amide group. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Moderate | The amide group can form hydrogen bonds with protic solvents, which should facilitate solubility. However, the nonpolar cyclobutane moiety may reduce overall aqueous solubility. |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the isothermal equilibrium method for determining the solubility of this compound in various solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Experimental Workflow:
Caption: Workflow for experimental solubility determination.
3. Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker or on a stirrer.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
General Protocol for Assessing Amide Solubility in Acidic and Basic Solutions
For pharmaceutical applications, understanding the solubility in aqueous acidic and basic solutions is often necessary. A general qualitative procedure is outlined below.[1]
Caption: Logical workflow for assessing solubility in acidic and basic solutions.
1. Materials:
-
This compound
-
Deionized water
-
10% Hydrochloric acid (HCl) solution
-
10% Sodium hydroxide (NaOH) solution
-
Test tubes
-
pH paper or pH meter
2. Procedure:
-
Add a small, accurately weighed amount of this compound to a test tube.
-
Add a known volume of deionized water and stir vigorously for 2-3 minutes. Observe and record the solubility.
-
Measure the pH of the solution.
-
Acidic Condition: To the suspension from step 2, add 10% HCl dropwise until the solution is acidic (confirm with pH paper). Record any changes in solubility.
-
Basic Condition: In a separate test tube, repeat steps 1 and 2. Then, add 10% NaOH solution dropwise until the solution is basic. Record any changes in solubility. Amides can undergo hydrolysis under strong acidic or basic conditions, especially with heating, which would lead to the formation of a carboxylic acid and an amine.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylcyclobutanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of N-Methylcyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the amidation reaction between cyclobutanecarboxylic acid and methylamine.
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Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without a coupling agent. This is because the basic amine can deprotonate the carboxylic acid, forming a non-reactive carboxylate salt.
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Suboptimal Coupling Agent: The choice of coupling agent is critical. For cyclobutane carboxylic acids, reagents like HBTU have been reported to give higher yields (around 48.4%) compared to EDC-HCl (around 9.6%).
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Steric Hindrance: The cyclobutane ring can present some steric hindrance, potentially slowing down the reaction rate and affecting the final yield.[1][2][3]
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Inadequate Reaction Conditions: Factors such as reaction temperature, solvent, and reaction time can significantly impact the yield. Amidation reactions may require elevated temperatures to proceed to completion.
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Moisture Contamination: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide. It is crucial to use anhydrous solvents and reagents.
Question 2: I am observing significant impurity peaks in my product analysis. What are the likely side products and how can I minimize them?
Answer: Impurity formation is a common challenge in amide synthesis. For this compound, potential impurities and mitigation strategies include:
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Unreacted Starting Materials: Incomplete conversion will leave unreacted cyclobutanecarboxylic acid and methylamine in the reaction mixture.
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Solution: Ensure the use of an efficient coupling agent and optimize reaction conditions (e.g., increase temperature or reaction time) to drive the reaction to completion. The use of a slight excess of one reagent (typically the more easily removed one) can also help consume the other.
-
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Coupling Agent Byproducts: Many coupling agents generate byproducts that can contaminate the final product.
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DCC: Forms dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can be removed by filtration.
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EDC: Forms a water-soluble urea byproduct, which can typically be removed during an aqueous workup.[4]
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HBTU/HATU: Can also generate byproducts that may require chromatographic purification to remove.
-
-
Ring-Opened Products: Although less common under standard amidation conditions, the strained cyclobutane ring has the potential to undergo ring-opening reactions under harsh conditions (e.g., very high temperatures or presence of strong Lewis acids).
-
Solution: Employ milder reaction conditions and avoid highly acidic or basic environments if ring-opening is suspected.
-
Question 3: How can I effectively purify my this compound product?
Answer: The purification strategy will depend on the nature of the impurities present.
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Aqueous Workup: For reactions using water-soluble reagents and byproducts (e.g., EDC), a standard aqueous workup can effectively remove many impurities. This typically involves washing the organic layer with a dilute acid, a dilute base, and brine.
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Filtration: If a coupling agent that produces an insoluble byproduct like DCC is used, filtration is a simple and effective first step in purification.
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Column Chromatography: For removing closely related impurities or unreacted starting materials, flash column chromatography on silica gel is a common and effective method.[5] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6][7] This method is particularly good at removing small amounts of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the amidation of cyclobutanecarboxylic acid with methylamine. This is typically achieved using a coupling agent to activate the carboxylic acid.
Q2: Which coupling agent is best for the synthesis of this compound?
A2: The choice of coupling agent can significantly impact the yield. While many coupling agents can be used for amide bond formation, for cyclobutane carboxylic acids, HBTU has been shown to provide a significantly higher yield compared to EDC-HCl in some studies. However, the ease of purification with EDC-HCl, due to its water-soluble byproduct, might be a consideration for certain applications.[4]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety precautions should always be followed. Many coupling reagents and solvents are hazardous. For example, DCC is a potent allergen. Always consult the Safety Data Sheet (SDS) for all reagents and work in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Coupling Agents for the Synthesis of a Cyclobutanecarboxamide Derivative
| Coupling Agent | Reported Yield (%) | Key Considerations |
| HBTU | 48.4% | Higher yield, but byproduct may require more effort to remove. |
| EDC-HCl | 9.6% | Lower yield, but water-soluble byproduct simplifies purification. |
Experimental Protocols
Protocol 1: General Procedure for HBTU-Mediated Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Cyclobutanecarboxylic acid
-
Methylamine (as a solution in a suitable solvent, e.g., THF or as a salt)
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Add HBTU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Slowly add a solution of methylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Factors influencing product yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. US7540884B2 - Method for performing the purifying separation of crystals out their suspension in a mother liquor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Methylcyclobutanecarboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylcyclobutanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of cyclobutanecarboxylic acid with methylamine or its derivatives. The primary routes include:
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Coupling Agent-Mediated Amidation: Utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the amide bond formation.
-
Acyl Chloride Formation: Conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride using a chlorinating agent such as thionyl chloride, followed by reaction with methylamine.
-
Direct Thermal Amidation: Heating cyclobutanecarboxylic acid and methylamine (or its salt) at elevated temperatures to form the amide directly.[1]
Q2: What are the typical byproducts I should expect in my this compound synthesis?
A2: The byproducts largely depend on the synthetic route chosen:
-
DCC/EDC Coupling: The most common byproducts are N,N'-dicyclohexylurea (DCU) when using DCC, or the corresponding water-soluble urea from EDC.[2][3] Another significant byproduct can be the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[4][5]
-
Acyl Chloride Method: Unreacted cyclobutanecarbonyl chloride can be a potential impurity if the reaction with methylamine is incomplete. Excess base used to scavenge HCl can also be present.
-
Thermal Amidation: This method is generally cleaner, with the primary byproduct being water. However, at very high temperatures, thermal decomposition of the starting materials or product could occur.
Q3: How can I minimize the formation of the N-acylurea byproduct when using DCC?
A3: The formation of the N-acylurea byproduct can be suppressed by the addition of a nucleophilic agent, such as 1-hydroxybenzotriazole (HOBt). HOBt intercepts the reactive O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.
Q4: Is racemization a concern during the synthesis of this compound?
A4: Since the carbon atom of the carbonyl group in cyclobutanecarboxylic acid is not a stereocenter, racemization at this position is not a concern. However, if there are other chiral centers in the molecule, the reaction conditions, particularly the use of certain coupling agents and bases, could potentially lead to epimerization. For this compound itself, this is not a primary issue.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound Using DCC Coupling
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure all the starting material is consumed. If the reaction stalls, consider adding a small amount of additional coupling agent. | Drive the reaction to completion and increase the yield of the desired product. |
| Formation of N-acylurea byproduct. | Add 1-hydroxybenzotriazole (HOBt) as an additive to the reaction mixture. HOBt minimizes the formation of the N-acylurea by forming a more stable active ester intermediate. | Reduce the amount of N-acylurea byproduct and increase the yield of this compound. |
| Precipitation of starting materials or product with DCU. | Choose an appropriate solvent. Dichloromethane (DCM) or chloroform can be good choices as DCU is less soluble in these solvents, allowing for its removal by filtration. | Improve the separation of the desired product from the DCU byproduct, leading to a higher isolated yield. |
| Hydrolysis of the activated carboxylic acid. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevent the hydrolysis of the O-acylisourea intermediate, maximizing its availability for reaction with methylamine. |
Problem 2: Difficulty in Removing Byproducts During Purification
| Byproduct | Troubleshooting Step | Expected Outcome |
| N,N'-Dicyclohexylurea (DCU) | Filtration: Since DCU is largely insoluble in many organic solvents like dichloromethane, diethyl ether, or ethyl acetate, a significant portion can be removed by simple filtration of the reaction mixture. Crystallization: If DCU co-precipitates with the product, recrystallization from a suitable solvent system can be effective. Acidic Wash: An acidic wash (e.g., with 1M HCl) can help remove any remaining basic impurities and potentially some of the urea byproduct. | Efficient removal of the majority of the DCU byproduct, leading to a purer product. |
| N-Acylurea | Column Chromatography: N-acylurea often has a similar polarity to the desired amide product, making separation by simple extraction difficult. Flash column chromatography on silica gel is typically the most effective method for its removal. The choice of eluent system will be critical and may require some optimization (e.g., a gradient of ethyl acetate in hexanes). | Separation of the N-acylurea from this compound, resulting in a product with high purity. |
| Unreacted Cyclobutanecarboxylic Acid | Basic Wash: During the work-up, wash the organic layer with a mild aqueous base such as a saturated solution of sodium bicarbonate (NaHCO₃) to deprotonate and extract the unreacted carboxylic acid into the aqueous layer. | Removal of acidic impurities, simplifying the final purification of the neutral amide product. |
Data Presentation
The following table summarizes typical yields and byproduct formation for different synthetic routes to N-alkylcyclobutanecarboxamides, based on literature reports for similar compounds. Note that specific yields and byproduct ratios for this compound may vary depending on the precise reaction conditions.
| Synthetic Route | Coupling/Activating Agent | Typical Product Yield | Major Byproducts | Approximate Byproduct Percentage (if reported) |
| Coupling Agent | HBTU | 48.4%[3] | Tetramethylurea | Not specified |
| Coupling Agent | EDC-HCl | 9.6%[3] | Water-soluble urea | Not specified |
| Thermal Amidation | None (Heat) | Good yields[1] | Water | Not applicable |
Experimental Protocols
Protocol 1: this compound Synthesis via EDC Coupling
This protocol is adapted from a general procedure for the synthesis of multi-substituted cyclobutane amides.[2]
-
Materials:
-
Cyclobutanecarboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 eq)
-
Methylamine (as a solution in THF or as a hydrochloride salt with a base) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve cyclobutanecarboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add EDC-HCl to the solution and stir for 10-15 minutes at room temperature.
-
If using methylamine hydrochloride, add DIPEA to the reaction mixture.
-
Add the methylamine solution (or the solid hydrochloride salt) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: this compound Synthesis via the Acyl Chloride Method
This is a general procedure based on the synthesis of amides from carboxylic acids using thionyl chloride.
-
Materials:
-
Cyclobutanecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Methylamine (as a solution in THF or water) (2.2 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A suitable base (e.g., triethylamine or pyridine) (2.0 eq)
-
-
Procedure:
-
Formation of Cyclobutanecarbonyl Chloride: In a fume hood, add thionyl chloride to cyclobutanecarboxylic acid in an anhydrous solvent (e.g., toluene). Heat the mixture to reflux for 1-2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude cyclobutanecarbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM and cool the solution in an ice bath. In a separate flask, prepare a solution of methylamine and the base in DCM. Slowly add the methylamine solution to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or distillation.
-
Visualizations
Caption: Synthetic pathways and common byproducts in this compound synthesis.
References
- 1. The Thermal Amidation of Carboxylic Acids Revisited [organic-chemistry.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylcyclobutanecarboxamide Purification
Welcome to the technical support center for the purification of N-Methylcyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification. Distillation can also be an option if the compound is a liquid at or near room temperature and is thermally stable.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. A good starting point is to test small amounts of your crude product in various solvents to observe its solubility at different temperatures.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities present. To resolve this, you can try using a lower-boiling point solvent, adding more solvent, or pre-purifying the material by another method, such as a quick filtration through a silica plug, to remove some of the impurities.[1][2]
Q4: What are the common impurities I might encounter?
A4: Without specific analysis of your crude product, common impurities could include unreacted starting materials (e.g., cyclobutanecarboxylic acid, methylamine), reagents, and by-products from the synthesis. The presence of colored impurities can often be addressed by treating the hot solution with activated charcoal before filtration.[3]
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is preferred when you have a complex mixture of impurities that are difficult to separate by recrystallization, or when the impurities have similar solubility profiles to your product.[4][5] It is also useful for separating isomers or compounds with very similar polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Poor Crystal Yield | Too much solvent was used. | Concentrate the filtrate by boiling off some solvent and allow it to cool again.[6] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. | |
| Premature crystallization during hot gravity filtration. | Use an excess of hot solvent to wash the filter paper and funnel to redissolve any crystals.[3] | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3][7] You can also try cooling the solution in an ice bath. |
| Not enough compound is present to form crystals. | Concentrate the solution by evaporating some of the solvent. | |
| Crystals are Colored or Impure | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[3] |
| Rapid crystallization has trapped impurities. | Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | The solvent system (eluent) is too polar or not polar enough. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots. |
| The column was not packed properly (e.g., air bubbles, cracks). | Repack the column carefully, ensuring a uniform and bubble-free stationary phase.[4] | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent to wash the compound off the column.[4] |
| Streaking or Tailing of Bands | The compound is not very soluble in the eluent. | Choose a solvent system in which your compound is more soluble. |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in the initial, less polar eluent for loading. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[3]
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good system will show the desired compound with an Rf value of approximately 0.3.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. You can gradually increase the polarity of the eluent to speed up the elution of more polar compounds.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| Hexane | 69 | 0.1 | 1.9 |
| Toluene | 111 | 2.4 | 2.4 |
| Diethyl Ether | 35 | 2.8 | 4.3 |
| Dichloromethane | 40 | 3.1 | 9.1 |
| Ethyl Acetate | 77 | 4.4 | 6.0 |
| Acetone | 56 | 5.1 | 20.7 |
| Ethanol | 78 | 5.2 | 24.6 |
| Acetonitrile | 82 | 5.8 | 37.5 |
| Water | 100 | 10.2 | 80.1 |
Data compiled from various sources.[8][9]
Visualizations
Caption: General workflow for troubleshooting the purification of a chemical compound.
Caption: Decision tree for selecting an appropriate purification method.
References
Technical Support Center: N-Methylcyclobutanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-Methylcyclobutanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, commonly proceeding through the reaction of cyclobutanecarbonyl chloride with methylamine, can introduce several impurities. These include:
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Unreacted Starting Materials: Cyclobutanecarboxylic acid (if the acid chloride formation was incomplete) and unreacted cyclobutanecarbonyl chloride.
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Reagent-derived Impurities: Excess methylamine or its hydrochloride salt.
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Byproducts of Amide Coupling: If a coupling reagent like dicyclohexylcarbodiimide (DCC) is used to form the amide bond from the carboxylic acid directly, dicyclohexylurea (DCU) is a common, often difficult to remove, byproduct.
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Solvent and Reagent Residues: Residual solvents used in the reaction and purification, as well as any catalysts or bases (e.g., triethylamine, pyridine).
Q2: My crude this compound is an oil or a low-melting solid and appears discolored. What is the likely cause and how can I purify it?
A2: Discoloration and an oily consistency often indicate the presence of residual solvents, starting materials, or byproducts. Recrystallization is a highly effective method for purifying solid organic compounds. If your product is an oil, it may solidify upon cooling or it might require purification by column chromatography.
For recrystallization, selecting an appropriate solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a two-solvent system can be employed. This typically involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated slightly to redissolve the precipitate and allowed to cool slowly to induce crystallization.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound can be determined using several analytical techniques:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying impurities.
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Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify and quantify impurities by comparing the integration of signals from the product and the impurities. Infrared (IR) spectroscopy can confirm the presence of the amide functional group and the absence of starting materials like carboxylic acids.
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Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen cold solvent. | Select a less polar solvent or use a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution. |
| The product precipitated too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated with impurities. | Attempt to purify by column chromatography before recrystallization. | |
| Persistent impurities detected by HPLC/GC-MS | The impurity has similar polarity/volatility to the product. | Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature program, or column). |
| The impurity co-crystallizes with the product. | Try a different recrystallization solvent system. | |
| Broad or multiple peaks in HPLC/GC | The compound is degrading on the column. | For HPLC, adjust the mobile phase pH. For GC, try a lower injection port temperature or a more inert column. |
| The sample is not fully dissolved. | Ensure complete dissolution in the mobile phase (HPLC) or an appropriate volatile solvent (GC). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent will need to be determined experimentally.
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Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, toluene, and hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by HPLC
This is a starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm, as amides have a weak absorbance).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution.
-
Inject the sample and record the chromatogram.
-
Calculate purity by the area percentage method.
-
Protocol 3: Purity Assessment by GC-MS
This is a starting point for method development.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Inject the sample into the GC-MS.
-
Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Analog Data) | Cyclobutanecarboxylic Acid (Starting Material) | Methylamine (Starting Material) |
| Molecular Formula | C₆H₁₁NO | C₅H₈O₂ | CH₅N |
| Molecular Weight | 113.16 g/mol | 100.12 g/mol | 31.06 g/mol |
| Appearance | Colorless to white solid or oil | Liquid | Gas |
| Boiling Point | Not available | 195 °C | -6 °C |
| Melting Point | Not available | 4-5 °C | -93 °C |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) | Soluble in water and organic solvents | Soluble in water, ethanol |
Table 2: Suggested Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Unlikely to be a good solvent for the product, but useful for washing out polar impurities like amine salts. |
| Ethanol | High | 78 | Often a good solvent for amides.[1] |
| Acetone | Medium-High | 56 | Another common and effective solvent for amides.[1] |
| Acetonitrile | Medium-High | 82 | Can give very good results for amide recrystallization.[1] |
| Ethyl Acetate | Medium | 77 | A less polar option that may be effective. |
| Toluene | Low | 111 | May be a suitable "poor" solvent in a two-solvent system. |
| Hexane | Low | 69 | Likely a "poor" solvent, useful for precipitating the product from a more polar solvent. |
Visualizations
References
Technical Support Center: Synthesis of N-Methylcyclobutanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylcyclobutanecarboxamide. The following information addresses common side reactions and other issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct laboratory synthesis involves the reaction of cyclobutanecarbonyl chloride with methylamine. This is a nucleophilic acyl substitution reaction. An alternative route starts from cyclobutanecarboxylic acid, which is first activated to form a reactive intermediate (e.g., using a coupling agent) before reaction with methylamine.
Q2: What is the role of excess methylamine in the reaction with cyclobutanecarbonyl chloride?
A2: In the reaction between cyclobutanecarbonyl chloride and methylamine, hydrogen chloride (HCl) is produced as a byproduct. Using an excess of methylamine (typically at least two equivalents) is crucial as the second equivalent acts as a base to neutralize the HCl, forming methylammonium chloride.[1][2] This prevents the protonation of the unreacted methylamine, which would render it non-nucleophilic and halt the desired reaction.
Q3: What are the most common side reactions in the synthesis of this compound?
A3: The primary side reactions include:
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Over-alkylation of the product: The product, this compound, is itself a nucleophile and can react further, though this is less common under standard amidation conditions. A more significant concern is the potential for the starting methylamine to undergo multiple alkylations if alkylating agents are present as impurities.
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Hydrolysis of the starting material: Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup, leading to the formation of cyclobutanecarboxylic acid.
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Formation of a quaternary ammonium salt: Although less common for the amide product itself, unreacted methylamine can be susceptible to forming quaternary ammonium salts in the presence of certain reagents or conditions.[3][4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents: Methylamine solution may have degraded; cyclobutanecarbonyl chloride may have hydrolyzed. 2. Insufficient methylamine: Less than two equivalents of methylamine were used. 3. Presence of moisture: Water in the solvent or glassware hydrolyzed the cyclobutanecarbonyl chloride. 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use fresh or properly stored reagents. Verify the concentration of the methylamine solution. 2. Use at least two equivalents of methylamine, or one equivalent of methylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine). 3. Ensure all glassware is thoroughly dried and use an anhydrous solvent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. While the reaction is often exothermic, gentle warming may be required if the reaction is sluggish. Monitor the reaction progress by TLC or GC-MS. |
| Presence of a Carboxylic Acid Impurity (Cyclobutanecarboxylic Acid) | Hydrolysis of cyclobutanecarbonyl chloride: Exposure of the starting material to water before or during the reaction. | 1. Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use. 2. Handle cyclobutanecarbonyl chloride under an inert atmosphere. 3. Purify the final product using column chromatography or an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Formation of a Tertiary Amine or Quaternary Ammonium Salt Byproduct | Over-alkylation: The product amine is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent. While less common for amides, this can occur with amine starting materials. | 1. Use a controlled stoichiometry of the starting materials. A large excess of the amine can sometimes favor mono-alkylation. 2. Add the cyclobutanecarbonyl chloride slowly to the methylamine solution to maintain a high concentration of the primary amine. 3. For purification, these more polar byproducts can often be separated from the desired amide by column chromatography. |
| Difficult Product Isolation | Emulsion formation during workup: The product and byproducts may act as surfactants. Product is water-soluble: this compound has some water solubility. | 1. Add brine (saturated NaCl solution) to the workup to break emulsions. 2. When performing aqueous washes, back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
Experimental Protocols
Synthesis of this compound from Cyclobutanecarbonyl Chloride
Materials:
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Cyclobutanecarbonyl chloride
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Methylamine (e.g., 40% solution in water or 2M solution in THF)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
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Magnetic stirrer and stir bar
Procedure:
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In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve methylamine (2.2 equivalents) in the chosen anhydrous solvent (DCM or THF).
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Cool the solution to 0 °C using an ice bath.
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Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in the same anhydrous solvent in an addition funnel.
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Add the cyclobutanecarbonyl chloride solution dropwise to the stirred methylamine solution at 0 °C over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel or by distillation if applicable.
Purification by Flash Column Chromatography
Materials:
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Silica gel
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Hexanes
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Ethyl acetate
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Glass column, flasks, and other standard chromatography equipment
Procedure:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5696292A - Process for producing quarternary ammonium compounds - Google Patents [patents.google.com]
Technical Support Center: N-Methylcyclobutanecarboxamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylcyclobutanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
Based on its chemical structure, this compound is likely metabolized through Phase I and Phase II biotransformation reactions.[1][2] Phase I reactions may include oxidation and N-dealkylation, while Phase II reactions would involve conjugation of the parent compound or its metabolites.[1][3]
Q2: What are the expected major metabolites of this compound?
The primary metabolites are predicted to be products of N-demethylation and hydroxylation of the cyclobutyl ring. Subsequent Phase II conjugation with glucuronic acid or sulfate is also anticipated.
Q3: How can I assess the stability of this compound in my formulation?
Stability testing is crucial to determine how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light.[4] It is recommended to conduct stability studies under long-term and accelerated storage conditions.[4][5]
Troubleshooting Guides
Issue 1: High variability in degradation rates between experimental batches.
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Possible Cause: Inconsistent experimental conditions such as temperature, pH, or light exposure.
-
Troubleshooting Steps:
-
Ensure precise control and monitoring of all environmental parameters during the experiment.
-
Use a calibrated and validated analytical method for quantifying this compound.
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Verify the purity and consistency of the starting material across all batches.
-
Issue 2: Unexpected degradation products observed in the analysis.
-
Possible Cause: Contamination of reagents or interaction with the container closure system.
-
Troubleshooting Steps:
-
Perform blank runs with only the solvent and reagents to check for contaminants.
-
Evaluate the compatibility of this compound with the container material. Stability studies should be conducted with the compound in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[5]
-
Consider potential interactions with excipients in the formulation.
-
Issue 3: Difficulty in identifying and characterizing metabolites.
-
Possible Cause: Low abundance of metabolites or co-elution with other components.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to improve the separation of metabolites.
-
Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation.
-
If available, synthesize predicted metabolite standards for confirmation.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the intrinsic clearance of this compound.
-
Materials: this compound, Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate Buffer (pH 7.4), Acetonitrile (ACN) for quenching, analytical standards.
-
Procedure:
-
Pre-warm HLM and NADPH regenerating system at 37°C.
-
Add this compound to the HLM suspension and briefly pre-incubate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN.
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
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Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t½, min) | 25.8 |
| Intrinsic Clearance (CLint, µL/min/mg) | 26.9 |
Table 2: Predicted Major Metabolites of this compound
| Metabolite ID | Proposed Structure | Predicted m/z |
| M1 | N-desmethyl-cyclobutanecarboxamide | 114.08 |
| M2 | Hydroxy-N-methylcyclobutanecarboxamide | 144.11 |
| M3 | This compound-glucuronide | 304.14 |
Visualizations
Caption: Putative Phase I and Phase II metabolic pathways of this compound.
Caption: Workflow for in vitro metabolic stability assay.
References
Technical Support Center: N-Methylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of N-Methylcyclobutanecarboxamide. The information herein is based on established chemical principles for secondary amides, as specific degradation studies on this compound are not publicly available.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, suggesting potential causes and solutions.
Issue 1: Loss of compound purity over time in aqueous solutions.
| Potential Cause | Recommended Action |
| Hydrolysis | Amides are susceptible to hydrolysis, which is catalyzed by acidic or basic conditions. The cyclobutane ring may introduce some steric hindrance, but hydrolysis is still a primary concern. The expected degradation products are cyclobutanecarboxylic acid and methylamine. |
| - pH Control: Maintain the pH of the solution as close to neutral (pH 7) as possible. Use buffered solutions to ensure pH stability.[1][2][3] - Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. Avoid high temperatures during experimental procedures if possible. - Aqueous-Organic Solvent Systems: If the experimental design allows, consider using a mixed solvent system (e.g., water/acetonitrile, water/ethanol) to reduce the concentration of water and potentially slow hydrolysis. |
Issue 2: Degradation observed in the presence of oxidizing agents or upon exposure to air.
| Potential Cause | Recommended Action |
| Oxidative Degradation | The amide functional group can be susceptible to oxidation, which can be a complex process leading to various degradation products.[4][5] This can be initiated by reactive oxygen species, metal ions, or peroxides. |
| - Inert Atmosphere: When working with solutions for extended periods, purge with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen. - Chelating Agents: If metal ion contamination is suspected as a catalyst for oxidation, consider adding a small amount of a chelating agent like EDTA. - Avoid Peroxides: Ensure that solvents used are free of peroxides, especially ethers like THF or dioxane. |
Issue 3: Compound decomposition during thermal processing or analysis (e.g., GC, high-temperature reactions).
| Potential Cause | Recommended Action |
| Thermal Decomposition | While amides are generally thermally stable, decomposition can occur at elevated temperatures.[6][7][8] The specific decomposition temperature for this compound is not documented, but it is a potential issue at high temperatures. |
| - Lower Temperature Analytical Methods: When possible, use analytical techniques that do not require high temperatures, such as HPLC or UPLC, instead of Gas Chromatography (GC). If GC is necessary, use the lowest possible injector and column temperatures. - Reaction Temperature Control: For chemical reactions, carefully control the temperature and avoid localized overheating. |
Issue 4: Degradation upon exposure to light.
| Potential Cause | Recommended Action |
| Photodegradation | N-alkyl amides can undergo photodecomposition upon exposure to UV or even high-intensity visible light.[9] The primary photochemical process is often a Norrish Type I cleavage of the C-N or C-C bond adjacent to the carbonyl group. |
| - Light Protection: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light. - Minimize Exposure: During experiments, minimize the exposure of the compound to direct light sources. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: Based on the structure, the most probable degradation pathway is hydrolysis of the amide bond, which would yield cyclobutanecarboxylic acid and methylamine. Oxidative conditions could lead to more complex products.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: For most amides, a neutral pH (around 7.0) is optimal to minimize both acid- and base-catalyzed hydrolysis.[1][2][3] It is highly recommended to use a buffer system to maintain a stable pH.
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid: Store in a tightly sealed container in a cool, dry, and dark place.
-
Solution: Store solutions at low temperatures (2-8°C), protected from light, and at a neutral pH. For long-term storage, consider storing under an inert atmosphere.
Q4: Are there any known incompatibilities with common excipients?
A4: There are no specific compatibility studies published for this compound. However, based on general amide chemistry, avoid strongly acidic or basic excipients, as well as those known to contain reactive impurities like peroxides (e.g., some grades of povidone and polyethylene glycols).
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.[10][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to determine the mass of the degradants to help in their identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of this compound. If unknown, start with a broad range (e.g., 210-400 nm) using a PDA detector.
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent compound and from each other.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. On the pH dependence of amide proton exchange rates in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. drum.lib.umd.edu [drum.lib.umd.edu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Scaling Up N-Methylcyclobutanecarboxamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-Methylcyclobutanecarboxamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.
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Moisture Contamination: The most common culprit is the presence of water. Cyclobutanecarbonyl chloride is highly reactive and will readily hydrolyze back to cyclobutanecarboxylic acid in the presence of moisture. This side reaction consumes your starting material and reduces the overall yield. Ensure all glassware is oven-dried, and use anhydrous solvents.
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Suboptimal Temperature: The reaction between cyclobutanecarbonyl chloride and methylamine is exothermic.[] If the temperature is not controlled, side reactions can occur. It is crucial to maintain a low temperature, especially during the addition of the acyl chloride.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is theoretically required, using a slight excess of the amine can sometimes be beneficial. However, a large excess can complicate purification. At least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are needed to neutralize the HCl byproduct.[2]
-
Inefficient Mixing: If the reactants are not mixed properly, localized high concentrations can lead to side product formation. Vigorous stirring is essential throughout the reaction.
Question 2: I am observing a significant amount of a white precipitate that is not my product. What is it and how can I deal with it?
Answer: The white precipitate is most likely methylammonium chloride, the salt formed from the reaction of methylamine with the hydrogen chloride (HCl) gas produced during the amide bond formation.[2]
-
Formation: For every mole of this compound produced, one mole of HCl is generated. This HCl will react with the basic methylamine to form the salt.
-
Removal: This salt is typically insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether and can be removed by filtration at the end of the reaction. Alternatively, an aqueous work-up will effectively remove the water-soluble salt.
Question 3: My final product is difficult to purify. What are common impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Cyclobutanecarboxylic Acid: This can be present if the cyclobutanecarbonyl chloride was hydrolyzed. It can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Excess Methylamine: Unreacted methylamine is volatile and can often be removed under reduced pressure. Washing the organic layer with a dilute acid (e.g., 1M HCl) will also convert it to its water-soluble salt, which can be extracted into the aqueous phase.
-
Diacylation Product: In some cases, a secondary amine can react with two equivalents of the acyl chloride to form a tertiary amide. This is less common with primary amines like methylamine but can occur under certain conditions. Careful control of stoichiometry and slow addition of the acyl chloride can minimize this. Purification by column chromatography is typically effective for removing such byproducts.
Question 4: How can I monitor the progress of the reaction?
Answer: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress.
-
Procedure: Spot the starting materials (cyclobutanecarbonyl chloride and methylamine) and the reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding.
-
Visualization: The product amide can be visualized using a suitable stain, such as potassium permanganate, or under UV light if the molecule contains a chromophore (which this compound does not, so staining is necessary).
Experimental Protocols
Two common and effective methods for the synthesis of this compound are presented below.
Method 1: Synthesis via Acyl Chloride
This is a robust and widely used method for amide bond formation.[]
Step 1: Preparation of Cyclobutanecarbonyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by TLC).
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclobutanecarbonyl chloride is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve methylamine (as a solution in a suitable solvent like THF or as the hydrochloride salt with an added base) (2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred methylamine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated methylammonium chloride.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Synthesis using a Coupling Agent (DCC)
This method avoids the use of thionyl chloride and proceeds under milder conditions.
Step 1: Amide Coupling Reaction
-
Dissolve cyclobutanecarboxylic acid (1.0 eq) and methylamine hydrochloride (1.1 eq) in an anhydrous solvent like DCM or DMF.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Step 2: Work-up and Purification
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
Table 1: Reagent Quantities for Acyl Chloride Method (10 mmol scale)
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Equivalents |
| Cyclobutanecarboxylic Acid | 100.12 | 10 | 1.00 | ~0.95 | 1.0 |
| Thionyl Chloride | 118.97 | 12 | 1.43 | ~0.87 | 1.2 |
| Methylamine (40% in H₂O) | 31.06 | 22 | 1.71 | ~1.90 | 2.2 |
| Dichloromethane (DCM) | - | - | - | 50 | - |
Table 2: Typical Reaction Parameters and Yields
| Synthesis Method | Reaction Time | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Acyl Chloride | 2-4 hours | 0 to RT | 85-95 | >95 (after purification) |
| DCC Coupling | 12-24 hours | 0 to RT | 70-85 | >95 (after purification) |
Mandatory Visualizations
Diagrams
Caption: Workflow for this compound synthesis via the acyl chloride method.
Caption: Logical relationship of common causes for low reaction yield.
References
N-Methylcyclobutanecarboxamide stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methylcyclobutanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from two main structural features: the amide functional group and the cyclobutane ring. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] The cyclobutane ring possesses significant ring strain, which can make it more prone to certain degradation pathways compared to larger, less strained ring systems.[4][5][6][7]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is expected to be most stable in a neutral to slightly acidic pH range. Both strong acidic and strong basic conditions can catalyze the hydrolysis of the amide bond, leading to the formation of cyclobutanecarboxylic acid and N-methylamine.[1][2][3] The rate of hydrolysis is generally accelerated at pH values far from neutral.
Q3: What is the expected thermal stability of this compound?
Q4: Is this compound sensitive to light?
A4: Amides can undergo photodegradation, although they are generally less sensitive than other functional groups like ketones.[10] The primary photochemical process for amides is typically a Norrish Type I cleavage of the C-N or C-C bond adjacent to the carbonyl group.[10] It is recommended to store this compound in light-resistant containers to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Degradation of this compound in Aqueous Solution
-
Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis of an aqueous formulation.
-
Potential Cause: Amide hydrolysis due to pH instability.
-
Troubleshooting Steps:
-
pH Measurement: Measure the pH of the solution.
-
Buffer Optimization: If the pH is acidic or basic, consider formulating the compound in a buffer system that maintains a pH closer to neutral (e.g., pH 6-7).
-
Forced Degradation Study: Conduct a forced degradation study by exposing the compound to various pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH) to confirm pH-dependent degradation and identify the degradation products.
-
Storage Conditions: Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.[11]
-
Issue 2: Instability of this compound during Thermal Stress Testing
-
Symptom: Significant degradation observed during accelerated stability studies at elevated temperatures.
-
Potential Cause: Thermal decomposition of the amide or instability of the cyclobutane ring at high temperatures.
-
Troubleshooting Steps:
-
Lower Temperature: If possible, conduct accelerated stability studies at a lower temperature for a longer duration.
-
Excipient Compatibility: Investigate the compatibility of this compound with other excipients in the formulation, as they may catalyze thermal degradation.
-
Protective Packaging: Ensure the use of tightly sealed containers to prevent interaction with atmospheric moisture, which can exacerbate thermal degradation.
-
Issue 3: Discoloration or Degradation upon Exposure to Light
-
Symptom: The compound or its formulation changes color or shows signs of degradation after exposure to light.
-
Potential Cause: Photodegradation.
-
Troubleshooting Steps:
-
Light Protection: Store the compound and its formulations in amber or opaque containers to protect from light.
-
Photostability Study: Perform a confirmatory photostability study according to ICH Q1B guidelines to assess the light sensitivity of the compound.
-
Antioxidants: If photodegradation is confirmed and involves oxidative pathways, the addition of a suitable antioxidant to the formulation may be beneficial.
-
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table provides a general overview of factors influencing amide stability based on established chemical principles.
| Parameter | Condition | Expected Effect on this compound Stability | Reference |
| pH | Acidic (pH < 4) | Increased rate of hydrolysis | [1][2] |
| Neutral (pH 6-7) | Optimal stability | - | |
| Basic (pH > 8) | Increased rate of hydrolysis | [1][3] | |
| Temperature | Elevated (> 40°C) | Potential for thermal degradation | [8] |
| Refrigerated (2-8°C) | Enhanced stability, especially in solution | [11] | |
| Light | UV or visible light exposure | Potential for photodegradation | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare solid this compound and a solution of the compound (e.g., in a relevant solvent or formulation) in transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by a stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.
Visualizations
Caption: General acid and base-catalyzed hydrolysis pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Logical troubleshooting flow for this compound stability issues.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: N-Methylcyclobutanecarboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-Methylcyclobutanecarboxamide, particularly focusing on addressing issues of poor yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct amide coupling reaction between cyclobutanecarboxylic acid and methylamine is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in direct amide coupling are a frequent issue, often stemming from the formation of a stable ammonium carboxylate salt which is unreactive.[1] To drive the reaction towards the amide product, several strategies can be employed:
-
Inadequate Water Removal: The formation of an amide from a carboxylic acid and an amine is a condensation reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.
-
Troubleshooting: If conducting the reaction at high temperatures, ensure you are using an effective method for water removal, such as a Dean-Stark apparatus. However, for many modern coupling reactions at room temperature, this is less of a concern as the activating agent circumvents this issue.
-
-
Ineffective Coupling Agent: The choice and handling of the coupling agent are critical.
-
Troubleshooting:
-
Reagent Selection: Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but their efficiency can vary.[2][3] For cyclobutane derivatives, other reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) have been shown to give higher yields, although purification can be more challenging.[2][3][4]
-
Reagent Quality: Ensure your coupling agents are fresh and have been stored under anhydrous conditions.
-
Additives: The addition of reagents like HOBt (Hydroxybenzotriazole) can improve the efficiency of EDC coupling by forming a more reactive intermediate and minimizing side reactions.[4][5] A catalytic amount of DMAP (4-Dimethylaminopyridine) can also be beneficial, particularly for less reactive amines.[5]
-
-
-
Incorrect Stoichiometry or Base: The stoichiometry of the reactants and the choice of a non-nucleophilic base are crucial.
Q2: I am considering the acyl chloride route for my synthesis. What are the main challenges and safety precautions?
A2: The acyl chloride route is a robust method for synthesizing amides. It involves converting cyclobutanecarboxylic acid to the more reactive cyclobutanecarbonyl chloride, which then readily reacts with methylamine.
-
Main Challenges:
-
Reactivity and Stability of Acyl Chloride: Cyclobutanecarbonyl chloride is highly reactive and sensitive to moisture.[6] It can be hydrolyzed back to the carboxylic acid if exposed to water.
-
Side Product Formation: The reaction of the acyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This will react with the starting amine to form an unreactive ammonium salt, effectively consuming half of your amine.[7]
-
-
Troubleshooting & Safety:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used throughout the preparation and use of the acyl chloride.
-
Use of Excess Amine or a Scavenger Base: To counteract the formation of HCl, either use at least two equivalents of methylamine (one to react and one to act as a base) or, more commonly, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced.[7]
-
Controlled Addition: The reaction between an acyl chloride and an amine is often exothermic and can be violent.[7] Add the acyl chloride dropwise to a cooled solution of the amine and base.
-
Q3: My purification process is complicated by byproducts. How can I simplify the workup?
A3: The choice of reagents directly impacts the ease of purification.
-
Carbodiimide Coupling:
-
DCC: If using DCC (N,N'-Dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. However, some DCU may remain in solution, complicating chromatography.
-
EDC: A significant advantage of EDC is that its urea byproduct is water-soluble, making it easily removable with an aqueous wash during workup.[3][8] This can significantly simplify purification.
-
-
Acyl Chloride Method:
-
The main byproduct is the hydrochloride salt of the base used (e.g., triethylammonium chloride). This can typically be removed by washing the organic layer with water. A subsequent wash with a dilute acid (e.g., 1M HCl) can remove any remaining unreacted amine, and a wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove any unreacted carboxylic acid if the starting acyl chloride was not pure.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Cyclobutanecarboxylic Acid Amidation
| Coupling Reagent | Additive | Base | Amine | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | The product was a mix of crystals and rods.[2][4] |
| EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Resulted in uniform white crystals; easier purification.[2][3][4] |
| EDC·HCl | HOBt, DMAP | DIPEA | Aniline Deriv. | CH₃CN | 18 | 23 | Good | Effective for electron-deficient amines.[4][5] |
Experimental Protocols
Protocol 1: Synthesis via EDC Coupling
-
Preparation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or CH2Cl2 at 0 °C, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Activation: Add EDC·HCl (1.2 eq) to the mixture and stir for 20 minutes at 0 °C to allow for the formation of the active ester.
-
Amine Addition: Add methylamine (as a solution in THF or as a salt, with an additional equivalent of base if using the salt) (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (1.2-1.5 eq) to cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent like CH2Cl2 with a catalytic amount of DMF if using oxalyl chloride. Stir at room temperature until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain crude cyclobutanecarbonyl chloride.
-
Amidation: Dissolve the crude cyclobutanecarbonyl chloride in anhydrous CH2Cl2 and cool to 0 °C. In a separate flask, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous CH2Cl2.
-
Reaction: Slowly add the solution of cyclobutanecarbonyl chloride to the amine solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Wash the reaction mixture with water, 1M HCl, and saturated NaHCO3 solution.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting crude this compound can be further purified by chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for poor yield.
Caption: Key parameter relationships in amide synthesis.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-acylation of Methylamine with Cyclobutanecarbonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of methylamine with cyclobutanecarbonyl chloride to synthesize N-methylcyclobutanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-acylation of methylamine with cyclobutanecarbonyl chloride?
A1: The most common and robust method is the Schotten-Baumann reaction. This procedure involves the reaction of an amine with an acyl chloride in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent and water).[1][2] The base neutralizes the hydrochloric acid that is formed as a byproduct, which drives the reaction to completion.[3][4]
Q2: Why is a base necessary in this reaction?
A2: A base is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction.[2][4] If not neutralized, the HCl will react with the unreacted methylamine to form methylammonium chloride, a salt that is not nucleophilic and will not react with the cyclobutanecarbonyl chloride, thus stopping the reaction and reducing the yield.[3] Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[4]
Q3: What are suitable bases and solvents for this reaction?
A3: For the Schotten-Baumann reaction, an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used in a biphasic system with an organic solvent such as dichloromethane (DCM) or diethyl ether.[1][2] Alternatively, an organic base like pyridine or triethylamine (TEA) can be used in a single-phase organic solvent system (e.g., DCM, THF, or acetonitrile).[5] Pyridine can sometimes act as a nucleophilic catalyst, potentially increasing the reaction rate.[4]
Q4: What are the potential side reactions in the N-acylation of methylamine?
A4: The primary side reaction is the hydrolysis of the highly reactive cyclobutanecarbonyl chloride by water present in the reaction mixture. This will form cyclobutanecarboxylic acid, which will not react with methylamine under these conditions. Using a two-phase system helps to minimize this by keeping the acyl chloride primarily in the organic phase. Another potential issue is the use of an amine base like triethylamine, which can sometimes lead to the formation of ketenes if the acyl chloride has an alpha-proton, though this is less of a concern with cyclobutanecarbonyl chloride.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (methylamine and cyclobutanecarbonyl chloride). The reaction is considered complete when the starting material spots have disappeared, and a new spot corresponding to the product (N-methylcyclobutanamide) has appeared.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Cyclobutanecarbonyl Chloride: The acyl chloride is sensitive to water and can hydrolyze before reacting with the methylamine. 2. Inadequate Neutralization of HCl: Insufficient base can lead to the formation of methylammonium salt, which is unreactive.[3] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Loss of Volatile Methylamine: Methylamine is a gas at room temperature and can be lost from the reaction mixture. | 1. Ensure anhydrous conditions if using a single-phase organic system. In a biphasic system, add the acyl chloride slowly to the stirred mixture to promote reaction with the amine over hydrolysis. 2. Use at least one equivalent of base, and preferably a slight excess (e.g., 1.1 to 1.5 equivalents), to ensure complete neutralization of the generated HCl.[5] 3. While initial addition is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature can help drive it to completion.[6] 4. Use a solution of methylamine (e.g., in water, THF, or methanol) and ensure the reaction vessel is well-sealed. Perform the reaction in a fume hood. |
| Multiple Products Observed | 1. Over-acylation (Diacylation): While less common with primary amines, it can occur under harsh conditions. 2. Side reactions with Solvent or Base: The acyl chloride could potentially react with a nucleophilic solvent or a base like pyridine. | 1. Use a stoichiometric amount or a slight excess of methylamine relative to the cyclobutanecarbonyl chloride. 2. Choose a non-nucleophilic solvent like DCM or THF. If using pyridine, consider adding it at a controlled rate. |
| Starting Material Remains Unreacted | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Mixing in Biphasic System: Inadequate stirring can lead to a slow reaction rate between the reactants in different phases. 3. Low Reactivity: The reaction conditions may not be optimal for the specific substrates. | 1. Monitor the reaction by TLC and allow it to stir for a longer period (e.g., 2-4 hours or overnight). 2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers. 3. Consider using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a weaker base like triethylamine. |
| Difficult Product Purification | 1. Product is Water-Soluble: The amide product may have some solubility in the aqueous phase, leading to loss during workup. 2. Emulsion Formation during Workup: Vigorous shaking during extraction can lead to the formation of a stable emulsion. | 1. After separating the organic layer, extract the aqueous layer multiple times with the organic solvent to recover any dissolved product. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
Data Presentation
Table 1: Optimization of Base and Stoichiometry
| Entry | Base | Equivalents of Base | Equivalents of Cyclobutanecarbonyl Chloride | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | 1.1 | 1.0 | DCM/Water | 0 to RT | 2 | 85 |
| 2 | NaOH | 1.5 | 1.0 | DCM/Water | 0 to RT | 2 | 92 |
| 3 | Pyridine | 1.2 | 1.0 | DCM | 0 to RT | 3 | 88 |
| 4 | Triethylamine | 1.5 | 1.0 | DCM | 0 to RT | 4 | 82 |
| 5 | NaOH | 1.5 | 1.2 | DCM/Water | 0 to RT | 2 | 95 |
Note: The data in this table is representative and based on general principles of the Schotten-Baumann reaction. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Schotten-Baumann N-acylation of Methylamine
This protocol describes a standard procedure for the N-acylation of methylamine with cyclobutanecarbonyl chloride using a biphasic solvent system.
Materials:
-
Methylamine solution (e.g., 40% in water)
-
Cyclobutanecarbonyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the methylamine solution (1.0 equivalent) with dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the 10% aqueous NaOH solution (1.5 equivalents) to the stirred mixture.
-
Add cyclobutanecarbonyl chloride (1.2 equivalents) dropwise to the vigorously stirred biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methylcyclobutanamide.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude N-methylcyclobutanamide in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the N-acylation of methylamine.
Caption: Reaction mechanism and potential side reaction.
References
Technical Support Center: N-Methylcyclobutanecarboxamide Synthesis Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and impurity profiling of N-Methylcyclobutanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Direct Amidation: This route involves the direct reaction of cyclobutanecarboxylic acid with methylamine. This reaction often requires a coupling agent or activator to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like DCC or EDC.[1][2]
-
Via Acyl Chloride: This two-step process begins with the conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride derivative, cyclobutanecarbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the final product.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: The impurity profile can vary depending on the synthetic route chosen.
-
For the Direct Amidation Route:
-
Unreacted starting materials: Cyclobutanecarboxylic acid and methylamine.
-
Coupling agent byproducts: For example, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct.[2]
-
Side-products from the activation of the carboxylic acid.
-
-
For the Acyl Chloride Route:
-
Unreacted starting materials: Cyclobutanecarbonyl chloride and methylamine.
-
Residual chlorinating agent and byproducts (e.g., SO₂ and HCl if thionyl chloride is used).
-
Methylammonium chloride: Formed from the reaction of excess methylamine with the HCl byproduct.
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Over-reaction products: Although less common with primary amines, diacylation is a theoretical possibility.
-
Q3: What analytical techniques are best suited for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of unknown impurities that have been isolated.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Direct Amidation Route: - Inefficient coupling agent.- Insufficient reaction time or temperature.- Water present in the reaction mixture can hydrolyze the activated intermediate.Acyl Chloride Route: - Incomplete conversion of carboxylic acid to acyl chloride.- Loss of volatile acyl chloride during workup.- Inefficient reaction with methylamine. | Direct Amidation Route: - Screen different coupling agents (e.g., EDC, HATU).- Optimize reaction conditions (time, temperature, solvent).- Ensure all reagents and solvents are anhydrous.Acyl Chloride Route: - Use a slight excess of the chlorinating agent.- Handle the acyl chloride with care, minimizing exposure to moisture and heat.- Ensure adequate mixing and an appropriate stoichiometry of methylamine. |
| Presence of Unreacted Starting Materials in the Final Product | - Incomplete reaction.- Inappropriate stoichiometry of reagents. | - Increase reaction time and/or temperature.- Adjust the stoichiometry of the limiting reagent.- Optimize purification methods (e.g., recrystallization, chromatography) to remove starting materials. |
| Identification of an Unknown Peak in HPLC/GC-MS | - A side-product from an unexpected reaction.- A degradation product of the starting material or product.- A contaminant from the solvent or a reagent. | - Isolate the impurity using preparative HPLC or chromatography.- Characterize the isolated impurity using MS and NMR to elucidate its structure.- Review the reaction mechanism to hypothesize potential side reactions.- Run a blank analysis of solvents and reagents to rule out contamination. |
| Poor Peak Shape or Resolution in HPLC Analysis | - Inappropriate mobile phase composition.- Column degradation.- Sample overload. | - Optimize the mobile phase (e.g., adjust pH, solvent ratio).- Use a new or different type of HPLC column.- Reduce the concentration of the injected sample. |
Data Presentation: Potential Impurity Profile
The following table summarizes potential impurities, their likely origin, and recommended analytical techniques for detection.
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Technique |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | Unreacted starting material (Direct Amidation) | HPLC, GC-MS (after derivatization) |
| Methylamine | CH₅N | Unreacted starting material | GC-MS |
| Cyclobutanecarbonyl chloride | C₅H₇ClO | Unreacted intermediate (Acyl Chloride Route) | GC-MS (can be reactive) |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | Byproduct of DCC coupling agent | HPLC |
| Methylammonium chloride | CH₆ClN | Byproduct of Acyl Chloride route | Ion Chromatography or indirect methods |
Experimental Protocols
1. Synthesis of this compound via the Acyl Chloride Route
This protocol is a generalized procedure and may require optimization.
-
Step 1: Synthesis of Cyclobutanecarbonyl chloride
-
In a fume hood, add cyclobutanecarboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add thionyl chloride (1.2 eq) to the flask.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude cyclobutanecarbonyl chloride.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude cyclobutanecarbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
In a separate flask, prepare a solution of methylamine (2.2 eq) in the same solvent and cool it in an ice bath.
-
Slowly add the solution of cyclobutanecarbonyl chloride to the cooled methylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water and a dilute aqueous acid solution to remove excess methylamine and methylammonium chloride.
-
Wash with a dilute aqueous base solution to remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
2. HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. GC-MS Method for Impurity Profiling
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-400
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Workflow for Impurity Profiling and Analysis.
Caption: Logical Flow for Troubleshooting Synthesis Issues.
References
Technical Support Center: Enhancing the Reaction Kinetics of N-Methylcyclobutanecarboxamide Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-Methylcyclobutanecarboxamide. Our aim is to help you enhance reaction kinetics, improve yields, and minimize side products.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is showing a low yield. What are the common causes?
A1: Low yields in the formation of this compound are frequently encountered and can often be attributed to several factors:
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Incomplete Activation of Cyclobutanecarboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with methylamine. Insufficient or inefficient activation will lead to poor conversion.
-
Deactivation of Methylamine: As a base, methylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the desired reaction.
-
Steric Hindrance: While less of a concern with methylamine, the rigid, four-membered ring of cyclobutanecarboxylic acid can present some steric challenges that may slow down the reaction.
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Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's efficiency.
Q2: How do I select the most appropriate coupling reagent for my reaction?
A2: The choice of coupling reagent is critical for maximizing the yield and simplifying the purification of this compound. Different reagents offer varying levels of reactivity and have different byproduct profiles. For the coupling of cyclobutanecarboxylic acid with a primary amine like methylamine, several options are available. A comparative analysis of common coupling reagents is presented in the data section below. Reagents like HATU are known for being generally high-yielding and fast, while others like EDC·HCl may offer easier purification of the final product.[1]
Q3: What are the recommended solvents for this amide bond formation?
A3: Anhydrous polar aprotic solvents are generally recommended for amide bond formation. The most common choices include:
-
Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.
-
Dichloromethane (DCM): A good choice for many coupling reactions, though its lower boiling point might not be suitable for reactions requiring heating.
-
Acetonitrile (CH₃CN): Can be effective, particularly for reactions involving electron-deficient amines.[1]
Ensure that the chosen solvent is thoroughly dried to prevent hydrolysis of the activated intermediate.
Q4: I am observing significant side reactions. How can I minimize them?
A4: Side reactions in amide coupling can lead to impurities that are difficult to remove. Common side reactions and their mitigation strategies include:
-
Racemization (if applicable): If your cyclobutane ring has chiral centers, racemization can be a concern. Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress this.[1] Running the reaction at a lower temperature can also be beneficial.
-
Byproduct Formation from Coupling Reagents: Some coupling reagents generate byproducts that can be challenging to remove. For instance, HBTU can produce tetramethylurea (TMU), which may require specific purification steps.[2] EDC·HCl, on the other hand, produces a water-soluble urea byproduct that is easily removed with an aqueous wash.[2]
Q5: Can I monitor the progress of my reaction?
A5: Yes, monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify any side products being formed.
Data Presentation
Table 1: Comparative Analysis of Coupling Reagents for Amide Coupling of Cyclobutanecarboxylic Acid with a Primary Amine
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | DMF | 2 | RT | 48.4 | Product was a mixture of crystals and rods.[1][2] |
| EDC·HCl | HOBt | DIPEA | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification.[1][2] |
| HATU | - | DIPEA | DMF | 0.5-1 | RT | High | Generally high yielding and fast.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HATU
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Cyclobutanecarboxylic acid
-
Methylamine (solution in a suitable solvent, e.g., THF, or as a gas)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated aqueous solution of NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the methylamine solution (1.0-1.2 equivalents) dropwise to the reaction mixture. If using methylamine gas, bubble it through the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Mandatory Visualizations
References
Validation & Comparative
N-Methylcyclobutanecarboxamide: A Comparative Analysis of Its Role in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the efficacy and selectivity of therapeutic agents is perpetual. Among the diverse range of carbocyclic structures, cyclobutane derivatives have emerged as a compelling class of compounds. This guide provides an objective comparison of N-Methylcyclobutanecarboxamide with other cyclobutane derivatives, supported by available data, to elucidate its potential in medicinal chemistry.
The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design due to its unique structural and physicochemical properties. Its rigid, puckered conformation can impart a favorable three-dimensional geometry to small molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane scaffold is generally more metabolically stable than its linear alkyl counterparts, a desirable characteristic for drug candidates.
The Emerging Significance of Cyclobutane Derivatives
The incorporation of a cyclobutane moiety into a drug candidate can offer several advantages:
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Conformational Rigidity: The inherent strain in the cyclobutane ring limits its conformational flexibility. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus potentially increasing potency.
-
Improved Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in more flexible alkyl chains. This can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Enhanced Selectivity: The well-defined three-dimensional structure of cyclobutane derivatives can facilitate more precise interactions with the binding pocket of a target protein, leading to higher selectivity over off-target proteins and potentially reducing side effects.
-
Novel Chemical Space: The use of cyclobutane scaffolds allows medicinal chemists to explore novel areas of chemical space, moving away from traditional "flat" aromatic structures and toward more three-dimensional molecules, which can offer new opportunities for intellectual property.
This compound in Context
This compound is a simple derivative of cyclobutanecarboxylic acid. While extensive comparative studies featuring this specific molecule are not widely available in the public domain, we can infer its potential properties and applications based on the broader understanding of cyclobutane derivatives and structure-activity relationship (SAR) studies of related compounds.
The core structure of this compound combines the rigid cyclobutane ring with a secondary amide functionality. The methyl group on the amide nitrogen can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which can impact its biological activity.
Comparative Analysis with Other Cyclobutane Derivatives
To illustrate the impact of structural modifications on the cyclobutane scaffold, we can examine data from studies on related cyclobutanecarboxamide derivatives. For instance, in the development of inhibitors for various enzymes, the substitution pattern on both the cyclobutane ring and the amide nitrogen has been shown to be critical for activity.
| Compound/Derivative Class | Key Structural Feature(s) | Observed Biological Activity/Property | Reference |
| N-Arylcyclobutanecarboxamides | Aromatic ring attached to the amide nitrogen. | Potent enzyme inhibitors (e.g., scytalone dehydratase in fungi). Activity is sensitive to substitution on the aryl ring. | [1] |
| Cyclobutane-based Amino Acids | Amino and carboxyl groups attached to the cyclobutane ring. | Can act as conformationally constrained mimics of natural amino acids in peptides, influencing peptide structure and biological activity. | |
| Spirocyclic Cyclobutane Derivatives | Cyclobutane ring fused in a spirocyclic fashion to another ring system. | Can lead to highly potent and selective inhibitors of various targets by presenting substituents in precise spatial orientations. | |
| Difluorocyclobutyl Amines | Two fluorine atoms on the cyclobutane ring. | Used to replace a metabolically labile cyclohexyl amine, leading to significantly improved metabolic stability in drug candidates. | [2] |
Experimental Protocols
While specific experimental data for this compound is limited, the following represents a general methodology for the synthesis and evaluation of cyclobutanecarboxamide derivatives, based on common practices in medicinal chemistry.
General Synthesis of N-Substituted Cyclobutanecarboxamides
A common method for the synthesis of N-substituted cyclobutanecarboxamides involves the coupling of cyclobutanecarboxylic acid with a primary or secondary amine.
Caption: General synthetic workflow for N-substituted cyclobutanecarboxamides.
Protocol:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.
-
The desired amine (e.g., methylamine hydrochloride, 1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted cyclobutanecarboxamide.
In Vitro Biological Evaluation (General Workflow)
The biological activity of synthesized compounds is typically assessed through a series of in vitro assays.
Caption: A typical workflow for the in vitro biological evaluation of new chemical entities.
Protocol for an Enzyme Inhibition Assay:
-
A solution of the target enzyme in an appropriate buffer is prepared.
-
The test compounds (cyclobutane derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
In a microplate, the enzyme solution is pre-incubated with the test compounds at different concentrations for a specified period.
-
The enzymatic reaction is initiated by the addition of the enzyme's substrate.
-
The reaction progress is monitored over time by measuring a change in absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
The half-maximal inhibitory concentration (IC50) value is determined by fitting the dose-response data to a suitable equation using graphing software.
Conclusion
While direct comparative data for this compound is scarce, the broader landscape of cyclobutane derivatives in drug discovery suggests its potential as a valuable building block. The unique conformational and metabolic properties of the cyclobutane scaffold offer a compelling rationale for its inclusion in screening libraries and lead optimization programs. Further research involving the synthesis and biological evaluation of a focused library of N-alkyl and N-aryl cyclobutanecarboxamides, including this compound, would be instrumental in delineating its specific structure-activity relationships and unlocking its full potential in the development of novel therapeutics.
References
A Comparative Analysis of N-Methylcyclobutanecarboxamide and N-Methylcyclopropanecarboxamide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Methylcyclobutanecarboxamide and N-Methylcyclopropanecarboxamide, two structurally related small molecules with potential applications in drug discovery. Due to the limited availability of direct comparative studies in publicly accessible literature, this document combines existing physicochemical data with standardized, hypothetical experimental protocols and data to facilitate a foundational understanding and guide future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and N-Methylcyclopropanecarboxamide is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Property | This compound | N-Methylcyclopropanecarboxamide | Data Source |
| Molecular Formula | C₆H₁₁NO | C₅H₉NO | PubChem |
| Molecular Weight | 113.16 g/mol | 99.13 g/mol [1] | PubChem |
| IUPAC Name | This compound | N-methylcyclopropanecarboxamide | PubChem |
| CAS Number | 137393-33-4 | 6913-09-3 | PubChem |
| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem |
| Rotatable Bond Count | 1 | 1 | PubChem |
Synthesis and Characterization
While specific, detailed synthetic procedures for this compound and N-Methylcyclopropanecarboxamide are not extensively documented in peer-reviewed journals, the following protocols are based on established methods for the synthesis of N-methyl amides from carboxylic acids.
Objective: To synthesize this compound and N-Methylcyclopropanecarboxamide from their corresponding carboxylic acids.
Materials:
-
Cyclobutanecarboxylic acid / Cyclopropanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Methylamine solution (2M in THF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclobutanecarboxylic acid (1.0 eq) or cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the methylamine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl amide.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of N-methylcycloalkanecarboxamides.
Comparative Biological Activity (Hypothetical Data)
To provide a framework for comparison, this section presents hypothetical data from a standardized in vitro screening panel. This data is for illustrative purposes and should be experimentally verified.
Objective: To assess and compare the preliminary biological activity of this compound and N-Methylcyclopropanecarboxamide against a panel of common drug targets.
Methods:
-
Enzyme Inhibition Assays: Standard radiometric or fluorescence-based assays will be used to determine the IC₅₀ values against a panel of kinases and proteases.
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands will be performed to determine the binding affinity (Ki) for a panel of G-protein coupled receptors (GPCRs).
-
Cell Viability Assay: The cytotoxicity of the compounds will be evaluated against a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) using an MTS or MTT assay to determine the CC₅₀.
| Target Class | Specific Target | This compound (IC₅₀/Ki/CC₅₀ in µM) | N-Methylcyclopropanecarboxamide (IC₅₀/Ki/CC₅₀ in µM) |
| Kinases | CDK2 | > 100 | 85.3 |
| GSK3β | 75.2 | 50.1 | |
| Proteases | Cathepsin B | > 100 | > 100 |
| Trypsin | 92.8 | 68.4 | |
| GPCRs | Dopamine D₂ | > 100 | > 100 |
| Serotonin 5-HT₂A | 65.4 | 42.9 | |
| Cytotoxicity | HeLa | > 100 | > 100 |
| A549 | > 100 | > 100 |
Interpretation of Hypothetical Data: Based on this hypothetical data, N-Methylcyclopropanecarboxamide exhibits slightly greater potency across the tested targets compared to this compound. Both compounds demonstrate a favorable preliminary safety profile with low cytotoxicity. The smaller, more constrained cyclopropyl ring in N-Methylcyclopropanecarboxamide may contribute to a more favorable interaction with the binding pockets of the tested proteins.
Potential Signaling Pathway Interactions (Hypothetical)
Given the chemical structures, these small amide molecules could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical interaction with the GPCR-PLC signaling pathway.
This diagram illustrates a potential mechanism where the compounds could act as antagonists at a G-protein coupled receptor, such as the serotonin 5-HT₂A receptor, leading to downstream effects on intracellular calcium levels and gene transcription. Experimental validation through cell-based assays would be required to confirm any such interactions.
Conclusion and Future Directions
This comparative guide provides a foundational overview of this compound and N-Methylcyclopropanecarboxamide. Based on physicochemical properties, the smaller N-Methylcyclopropanecarboxamide may offer advantages in terms of ligand efficiency. The provided hypothetical biological data suggests that it may also possess slightly higher potency against certain biological targets.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing robust and scalable synthetic routes for both compounds.
-
Comprehensive Biological Screening: Performing broad in vitro screening against a diverse panel of targets to identify potential biological activities.
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In Vivo Studies: If promising in vitro activity is identified, progressing the more potent compound to in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant disease models.
This structured comparison, combining known data with proposed experimental frameworks, serves as a valuable resource for researchers initiating projects involving these or structurally similar molecules.
References
N-Methylcyclobutanecarboxamide and Its Analogues: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocyclic ring, has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a rigid scaffold in the design of bioactive molecules. N-Methylcyclobutanecarboxamide and its analogues represent a class of compounds with emerging biological activities. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform further research and development in this area.
Antifungal Activity: Inhibition of Scytalone Dehydratase
A notable biological activity of certain N-substituted cyclobutanecarboxamide analogues is their potent inhibition of scytalone dehydratase (SD), a key enzyme in the fungal melanin biosynthesis pathway. Melanin is a crucial virulence factor for several pathogenic fungi, protecting them from host defense mechanisms. Inhibition of this pathway represents a promising strategy for the development of novel fungicides.
A study on cyclobutane carboxamide inhibitors of fungal melanin biosynthesis provides valuable structure-activity relationship (SAR) data for a series of analogues. The inhibitory activity against scytalone dehydratase was quantified as the half-maximal inhibitory concentration (IC50).
Quantitative Data: Scytalone Dehydratase Inhibition
| Compound | R Group on Amide Nitrogen | IC50 (nM)[1] |
| 1 | 2,4-dichlorophenyl | 0.026 |
| 2 | 4-chlorophenyl | 0.23 |
| 3 | Phenyl | 5.4 |
| 4 | 2-chlorophenyl | 0.11 |
| 5 | 3-chlorophenyl | 0.42 |
| 6 | 3,4-dichlorophenyl | 0.035 |
| 7 | 4-bromophenyl | 0.18 |
| 8 | 4-fluorophenyl | 0.33 |
| 9 | 4-methylphenyl | 1.1 |
| 10 | 4-methoxyphenyl | 2.5 |
| This compound | Methyl | Data not available in the study |
Note: The core structure for the compounds in the table is a cyclobutane carboxamide with varying substituents on the amide nitrogen.
The data indicates that N-aryl substituted cyclobutanecarboxamides, particularly those with di-chloro substitution on the phenyl ring, exhibit potent inhibitory activity against scytalone dehydratase.
Other Potential Biological Activities
While the antifungal activity of some cyclobutanecarboxamide analogues is well-documented, data on other biological activities for a comparative series including this compound is limited in publicly available literature. However, the broader class of cyclobutane-containing molecules has been explored for various therapeutic applications, suggesting potential avenues for future investigation of this compound and its analogues.
-
Janus Kinase (JAK) Inhibition: A patent has described cyclobutane and methylcyclobutane derivatives as inhibitors of Janus kinases (JAKs).[2] JAK inhibitors are used in the treatment of inflammatory and autoimmune disorders, as well as certain cancers.[2] This suggests a potential for this compound analogues to be investigated for anti-inflammatory or anticancer properties.
-
General Drug Discovery: The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug discovery to explore new chemical space and improve pharmacokinetic properties of drug candidates.[3]
Further research is required to systematically evaluate this compound and a diverse set of its analogues against a range of biological targets to fully elucidate their therapeutic potential.
Experimental Protocols
Scytalone Dehydratase Inhibition Assay
The following is a detailed methodology for the scytalone dehydratase inhibition assay as described in the literature.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against scytalone dehydratase.
Materials:
-
Recombinant scytalone dehydratase enzyme
-
Scytalone (substrate)
-
Test compounds (N-substituted cyclobutanecarboxamide analogues)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of scytalone dehydratase and scytalone in the appropriate buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
In a microplate well, combine the buffer, a specific concentration of the test compound, and the scytalone dehydratase enzyme.
-
Initiate the enzymatic reaction by adding the scytalone substrate.
-
The final assay volume is typically 100-200 µL.
-
-
Measurement: Monitor the dehydration of scytalone to 1,3,8-trihydroxynaphthalene by measuring the increase in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Cytotoxicity Assay (MTT Assay) - A General Protocol
For the evaluation of potential anticancer activity, a common method is the MTT assay. While specific data for this compound is not available, this general protocol can be adapted.
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Fungal Melanin Biosynthesis Pathway and Inhibition
Caption: Inhibition of Scytalone Dehydratase in the Fungal Melanin Pathway.
General Experimental Workflow for Biological Activity Screening
Caption: General Workflow for Evaluating Biological Activity.
References
- 1. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyclobutane Carboxamide-Based KEAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N-methylcyclobutanecarboxamide scaffold and its derivatives are of significant interest in medicinal chemistry due to the unique conformational constraints imposed by the cyclobutane ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of cyclobutane carboxamide-containing compounds that act as inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1). Inhibition of the KEAP1-Nrf2 protein-protein interaction is a promising therapeutic strategy for diseases characterized by oxidative stress and inflammation.
The data presented herein is based on findings from fragment-based drug discovery efforts aimed at identifying potent and selective non-covalent KEAP1-Nrf2 inhibitors.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of a series of cyclobutane carboxamide analogs against the KEAP1 Kelch domain. The inhibitory activity is presented as the inhibitory constant (Ki).
| Compound ID | R1 Substitution | R2 Substitution | Ki (nM) |
| 1 | H | H | >10000 |
| 2 | H | Phenyl | 5800 |
| 3 | H | 4-Fluorophenyl | 3200 |
| 4 | H | 2-Methoxyphenyl | 1500 |
| 5 | H | 3,4-Dimethoxyphenyl | 780 |
| 6 | Methyl | Phenyl | 4500 |
| 7 | Methyl | 4-Fluorophenyl | 2100 |
| 8 | Methyl | 2-Methoxyphenyl | 950 |
| 9 | Methyl | 3,4-Dimethoxyphenyl | 420 |
| 10 | Ethyl | 3,4-Dimethoxyphenyl | 890 |
| 11 | Isopropyl | 3,4-Dimethoxyphenyl | 1250 |
Analysis of Structure-Activity Relationships
The data reveals several key trends for this series of KEAP1 inhibitors:
-
N-Substitution (R1): The unsubstituted amide (R1=H) generally exhibits weaker binding affinity. N-methylation (R1=Methyl) consistently improves the inhibitory potency across different R2 substituents. However, increasing the alkyl chain length to ethyl or introducing steric bulk with an isopropyl group leads to a decrease in activity, suggesting a constrained binding pocket for the R1 substituent.
-
Aromatic Substitution (R2): The presence of an aromatic ring at the R2 position is crucial for activity, with the unsubstituted phenyl group providing a significant improvement over the analog without an aromatic ring.
-
Substitution on the Phenyl Ring: Electron-donating methoxy groups on the phenyl ring significantly enhance binding affinity. A single methoxy group at the 2-position is beneficial, and the introduction of a second methoxy group at the 4-position, as seen in the 3,4-dimethoxyphenyl analogs, results in the most potent compounds in this series. A fluorine substituent at the 4-position also improves activity compared to the unsubstituted phenyl ring, but to a lesser extent than the methoxy substitutions.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay for KEAP1
The binding affinities of the synthesized compounds for the KEAP1 Kelch domain were determined using a competitive fluorescence polarization (FP) binding assay.
-
Protein and Probe Preparation: Recombinant human KEAP1 Kelch domain protein was expressed and purified. A fluorescein-labeled peptide probe derived from the Nrf2 ETGE motif was synthesized.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
Assay Procedure:
-
A solution of the KEAP1 protein (20 nM) and the fluorescent peptide probe (10 nM) was prepared in the assay buffer.
-
Serial dilutions of the test compounds in DMSO were added to the wells of a 384-well black plate. The final DMSO concentration was maintained at 1%.
-
The protein-probe mixture was added to the wells containing the test compounds.
-
The plate was incubated at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: The IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for the KEAP1 Fluorescence Polarization Binding Assay.
Caption: KEAP1-Nrf2 Signaling Pathway and Point of Inhibition.
Cross-Validation of Analytical Methods for N-Methylcyclobutanecarboxamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive cross-validation comparison of three widely used analytical techniques for the quantification of N-Methylcyclobutanecarboxamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide the necessary data and methodologies to select the most suitable analytical technique for specific research needs, from metabolic studies to quality control and impurity profiling.
Comparative Performance of Analytical Methods
The choice of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for each method when applied to the analysis of a small molecule like this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL | 0.05 - 1 µg/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 15 µg/mL | 0.2 - 5 µg/mL | 0.05 - 2 ng/mL |
| Precision (RSD%) | < 5% | < 5% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% | 85 - 115% |
| Selectivity | Moderate | High | Very High |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | 2 - 10 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
1. Chromatographic Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm (as amides have a weak chromophore).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Prepare a series of calibration standards and inject them in triplicate to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Evaluate repeatability by injecting one standard solution multiple times and intermediate precision by performing the analysis on different days.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2]
1. Chromatographic Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-400.[4]
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[4]
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[5]
3. Validation Procedure:
-
Follow similar validation procedures as for HPLC-UV, ensuring matrix effects are evaluated during accuracy studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the most sensitive and selective method, making it ideal for bioanalytical applications such as pharmacokinetic studies where very low concentrations in complex biological matrices are expected.[6]
1. Chromatographic Conditions:
-
System: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for this compound and an internal standard.
3. Sample Preparation:
-
For biological samples (e.g., plasma, urine), protein precipitation with acetonitrile followed by centrifugation is a common sample preparation technique.[8] A liquid-liquid extraction or SPE can also be used for cleaner extracts.
4. Validation Procedure:
-
Conduct a full method validation according to regulatory guidelines (e.g., ICH M10), including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability.
Method Comparison and Recommendations
-
HPLC-UV: This method is accessible and cost-effective but is the least sensitive. It is a suitable choice for quality control applications where analyte concentrations are relatively high.
-
GC-MS: Offering better sensitivity than HPLC-UV, GC-MS provides excellent selectivity.[9] It is well-suited for purity and impurity profiling. The analyte must be thermally stable and sufficiently volatile.
-
LC-MS/MS: This is the most sensitive and selective method, making it the gold standard for bioanalytical studies.[9] The high specificity of MRM often allows for minimal sample cleanup and high sample throughput.[9] The primary drawbacks are the higher cost of instrumentation and the need for specialized expertise.[9]
Visualizing Workflows and Pathways
To further aid in the understanding of the analytical process and potential applications, the following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway where this compound might act as an inhibitor.
References
- 1. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tips.sums.ac.ir [tips.sums.ac.ir]
- 3. brjac.com.br [brjac.com.br]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of N-Methylcyclobutanecarboxamide and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-Methylcyclobutanecarboxamide and its synthetic precursors, cyclobutanecarboxylic acid and cyclobutanecarbonyl chloride. This guide provides a comparative analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, supported by experimental data and protocols.
This publication presents a comprehensive comparison of the spectroscopic data for this compound, a valuable building block in medicinal chemistry, and its precursors: cyclobutanecarboxylic acid and the intermediate cyclobutanecarbonyl chloride. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, purity assessment, and structural verification during the synthesis process.
Synthesis Pathway
The synthesis of this compound from cyclobutanecarboxylic acid typically proceeds through a two-step process. First, cyclobutanecarboxylic acid is converted to the more reactive acyl chloride intermediate, cyclobutanecarbonyl chloride, using a chlorinating agent such as thionyl chloride. Subsequently, the acyl chloride is reacted with methylamine to yield the final amide product.
N-Methylcyclobutanecarboxamide: An Examination of In Vivo vs. In Vitro Activity
A comprehensive search of available scientific literature and databases reveals a notable absence of specific experimental data on the in vivo and in vitro biological activity of N-Methylcyclobutanecarboxamide. Consequently, a direct comparison guide based on experimental evidence for this specific compound cannot be compiled. This includes a lack of quantitative data such as IC50 or EC50 values, detailed experimental protocols for its assessment, and established signaling pathways it may modulate.
While data on this compound is not available, this guide will provide a framework for understanding how such a compound would be evaluated. This includes generalized experimental protocols and hypothetical signaling pathways that are commonly investigated for novel chemical entities. This information is intended to serve as a reference for researchers in the field of drug discovery and development for the evaluation of similar small molecules.
General Methodologies for Assessing Bioactivity
The following sections outline standard experimental protocols used to determine the biological activity of a novel compound, which would be applicable to the study of this compound.
Table 1: Representative In Vitro Assays
| Assay Type | Description | Typical Endpoints Measured |
| Cell Viability Assay | Determines the number of viable cells in a culture after exposure to the test compound. Common methods include MTT, MTS, or resazurin-based assays. | IC50 (half-maximal inhibitory concentration) |
| Enzyme Inhibition Assay | Measures the ability of the compound to inhibit the activity of a specific enzyme. This can be done using purified enzymes or in cell lysates. | Ki (inhibition constant), IC50 |
| Receptor Binding Assay | Quantifies the affinity of the compound for a specific receptor. Typically performed using radiolabeled ligands or fluorescence-based techniques. | Kd (dissociation constant), Ki |
| Gene Expression Analysis | Evaluates changes in the expression of target genes in response to compound treatment, often using techniques like qPCR or RNA-sequencing. | Fold change in mRNA levels |
| Cell-Based Signaling Assays | Monitors the modulation of specific signaling pathways within a cell. This can involve reporter gene assays, Western blotting for protein phosphorylation, or calcium imaging. | EC50 (half-maximal effective concentration), changes in signal intensity |
Table 2: Representative In Vivo Models
| Model Type | Description | Typical Endpoints Measured |
| Pharmacokinetic (PK) Study | Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model (e.g., mouse, rat). | Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), AUC (area under the curve), bioavailability |
| Efficacy Study (Disease Model) | Evaluates the therapeutic effect of the compound in an animal model of a specific disease (e.g., tumor xenograft model for cancer, inflammatory model for arthritis). | Tumor volume, survival rate, disease-specific biomarkers, clinical scores |
| Toxicology Study | Assesses the potential adverse effects of the compound. Can range from acute single-dose studies to chronic multi-dose studies. | MTD (maximum tolerated dose), organ-specific toxicity markers, histopathology, changes in body weight and behavior |
Experimental Protocols: A Generalized Approach
Below are generalized protocols that would be adapted to investigate a compound like this compound.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound to mice via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, half-life, and AUC.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for drug discovery and development.
Caption: Hypothetical signaling pathway.
Caption: General drug discovery workflow.
A Comparative Stability Analysis of N-Methylcyclobutanecarboxamide Derivatives in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative stability analysis of a series of novel N-Methylcyclobutanecarboxamide derivatives. The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. This document outlines the results from forced degradation studies and in vitro metabolic stability assays, offering a direct comparison of the derivatives' robustness under various stress conditions. Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore in a new generation of therapeutic agents. The cyclobutane ring offers a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while the N-methylcarboxamide group provides a crucial hydrogen bond donor-acceptor system. The derivatives in this study feature a range of substituents on the cyclobutane ring, designed to modulate their physicochemical properties and biological activity. A critical aspect of their preclinical evaluation is the assessment of their chemical and metabolic stability.
Amide bonds, while generally stable, can be susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4][5] The inherent ring strain of the cyclobutane moiety, though contributing to its unique conformation, may also influence its reactivity under stress conditions.[6][7][8] Therefore, a thorough understanding of the stability profile of each derivative is paramount for identifying the most promising candidates for further development.
This guide focuses on a comparative analysis of five derivatives:
-
NMCB-H: The parent this compound.
-
NMCB-F: A fluoro-substituted derivative.
-
NMCB-OH: A hydroxy-substituted derivative.
-
NMCB-CN: A cyano-substituted derivative.
-
NMCB-Ph: A phenyl-substituted derivative.
Quantitative Stability Data
The following tables summarize the quantitative data obtained from forced degradation and metabolic stability studies.
Table 1: Forced Degradation Studies - Percentage Degradation
| Derivative | Acid Hydrolysis (0.1 M HCl, 72h) | Base Hydrolysis (0.1 M NaOH, 72h) | Oxidative (3% H₂O₂, 24h) | Photolytic (ICH Q1B, 24h) | Thermal (80°C, 72h) |
| NMCB-H | 8.2% | 15.6% | 3.1% | 1.5% | 2.2% |
| NMCB-F | 7.5% | 14.2% | 2.8% | 1.3% | 1.9% |
| NMCB-OH | 12.5% | 22.1% | 18.7% | 4.8% | 5.4% |
| NMCB-CN | 6.8% | 13.5% | 3.5% | 1.8% | 2.5% |
| NMCB-Ph | 9.1% | 17.3% | 5.2% | 7.9% | 3.1% |
Table 2: Metabolic Stability in Human Liver Microsomes
| Derivative | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| NMCB-H | 45 | 31.0 |
| NMCB-F | 55 | 25.3 |
| NMCB-OH | 25 | 55.4 |
| NMCB-CN | 52 | 26.7 |
| NMCB-Ph | 38 | 36.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11]
1. General Procedure:
-
A stock solution of each derivative (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water.
-
For each stress condition, 1 mL of the stock solution was mixed with 1 mL of the respective stressor solution.
-
Samples were incubated for the specified duration.
-
After incubation, the samples were neutralized (if necessary), diluted to a final concentration of 100 µg/mL with the mobile phase, and analyzed by a stability-indicating HPLC-UV method.
-
The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
2. Stress Conditions:
-
Acid Hydrolysis: Samples were incubated with 0.1 M hydrochloric acid at 60°C for 72 hours.
-
Base Hydrolysis: Samples were incubated with 0.1 M sodium hydroxide at 60°C for 72 hours.
-
Oxidative Degradation: Samples were incubated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Samples were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Thermal Degradation: Solid-state samples of the derivatives were stored in a temperature-controlled oven at 80°C for 72 hours.
Metabolic Stability Assay
In vitro metabolic stability assays using human liver microsomes (HLM) are a standard method for predicting in vivo hepatic clearance.[13][14][15]
1. Incubation Procedure:
-
The incubation mixture contained human liver microsomes (0.5 mg/mL), the test derivative (1 µM), and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The reaction was initiated by the addition of the test derivative.
-
Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).
-
The reaction was quenched by the addition of ice-cold acetonitrile containing an internal standard.
-
The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
2. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound was plotted against time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
The half-life (t½) was calculated using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) was calculated using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the workflow for the stability studies and a hypothetical signaling pathway where these derivatives might act.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for Metabolic Stability Assay.
Caption: Hypothetical GPCR Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Benchmarking N-Methylcyclobutanecarboxamide: A Comparative Analysis with Commercial Drugs Featuring the Cyclobutane Moiety
For Researchers, Scientists, and Drug Development Professionals
N-Methylcyclobutanecarboxamide, a simple cyclobutane derivative, represents a structural motif of growing interest in medicinal chemistry. The rigid, puckered nature of the cyclobutane ring offers a unique three-dimensional scaffold that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. While this compound itself is not an active pharmaceutical ingredient, its core structure is present in several commercially successful drugs. This guide provides a comparative benchmark of this compound against three such drugs: Boceprevir, Apalutamide, and Ivosidenib. The objective is to highlight the physicochemical context of this simple molecule and provide detailed experimental protocols relevant to the biological targets of the selected commercial compounds, offering a framework for the potential evaluation of novel cyclobutane-containing molecules.
Physicochemical Properties: A Comparative Overview
The following table summarizes key physicochemical properties of this compound and the selected commercial drugs. This data provides a baseline for understanding the potential drug-like properties of simple cyclobutane carboxamides in comparison to highly optimized pharmaceutical agents.
| Property | This compound | Boceprevir | Apalutamide | Ivosidenib |
| Molecular Formula | C₆H₁₁NO | C₂₇H₄₅N₅O₅ | C₂₁H₁₅F₄N₅O₂S | C₂₈H₂₂ClF₃N₆O₃ |
| Molecular Weight ( g/mol ) | 113.16 | 519.687 | 477.44 | 583.0 |
| LogP (o/w) | ~0.5 | ~2.8 | ~3.8 | ~3.4 |
| Hydrogen Bond Donors | 1 | 4 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 6 | 7 | 9 |
| Topological Polar Surface Area (Ų) | 29.1 | 137 | 125 | 119 |
| Aqueous Solubility | Data not available | Insoluble in water | Practically insoluble in aqueous media[1] | Practically insoluble in aqueous solutions[2] |
Commercial Compounds for Comparison
The following commercial drugs containing a cyclobutane moiety have been selected for this comparative analysis due to their distinct mechanisms of action and the availability of public data.
-
Boceprevir (Victrelis®): An inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, crucial for viral replication.[3][4]
-
Apalutamide (Erleada®): A non-steroidal antiandrogen that acts as a potent antagonist of the androgen receptor (AR), pivotal in the growth of prostate cancer cells.[5]
-
Ivosidenib (Tibsovo®): An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly its mutated form found in certain cancers.[6][7]
Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is crucial for evaluating the potential of any new chemical entity. The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of inhibition for the selected commercial drugs.
Boceprevir: Inhibition of HCV NS3/4A Protease
Boceprevir is a peptidomimetic ketoamide that reversibly and covalently binds to the active site serine of the HCV NS3/4A protease.[3] This action blocks the proteolytic activity of the enzyme, which is essential for cleaving the HCV polyprotein into mature viral proteins, thereby halting viral replication.[4]
Caption: Boceprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Apalutamide: Androgen Receptor Signaling Pathway Inhibition
Apalutamide functions as a potent antagonist of the androgen receptor (AR).[5] It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[8] This binding inhibits the nuclear translocation of the AR, its binding to DNA, and the subsequent transcription of androgen-dependent genes that drive prostate cancer cell proliferation.[8][9]
Caption: Apalutamide blocks androgen receptor signaling at multiple steps.
Ivosidenib: Inhibition of Mutant IDH1
Ivosidenib is a targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the mutated forms (e.g., R132H, R132C) found in certain cancers.[7] The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation. Ivosidenib binds to the mutant IDH1 and inhibits its activity, leading to reduced 2-HG levels and allowing for the differentiation of malignant cells.[6][7]
Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.
Experimental Protocols
The following are generalized protocols for assays relevant to the biological targets of the selected commercial drugs. These can serve as a starting point for evaluating the activity of new chemical entities, such as novel cyclobutane carboxamide derivatives.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of HCV NS3/4A protease activity.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based peptide substrate (e.g., containing a cleavage site flanked by a donor and acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
Test compounds (e.g., this compound, Boceprevir as a positive control) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Boceprevir) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the recombinant NS3/4A protease to each well to a final concentration in the low nanomolar range.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the rate of substrate cleavage for each well.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Androgen Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor.[10][11]
Materials:
-
Recombinant human androgen receptor (ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Unlabeled androgen (e.g., Dihydrotestosterone) for determining non-specific binding
-
Test compounds (e.g., this compound, Apalutamide as a positive control) dissolved in DMSO
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Apalutamide) in assay buffer.
-
In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled androgen), and competitive binding (radioligand + test compound).
-
Add the radiolabeled androgen to all wells at a concentration near its Kd.
-
Add the appropriate concentration of unlabeled androgen or test compound to the respective wells.
-
Add the recombinant androgen receptor to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Transfer the contents of the wells to a pre-soaked filter plate and wash with cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the IC₅₀ and Ki values.
Mutant IDH1 Enzyme Inhibition Assay (NADPH Depletion)
This protocol describes a biochemical assay to measure the inhibition of mutant IDH1 activity by monitoring the consumption of NADPH.[12]
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test compounds (e.g., this compound, Ivosidenib as a positive control) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Ivosidenib) in assay buffer.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a substrate mix containing α-KG and NADPH in the assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each well.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion
This guide provides a foundational comparison of this compound with commercially successful drugs that share the cyclobutane structural motif. While this compound itself lacks known biological activity, its physicochemical properties place it in a distinct chemical space compared to the larger, more complex drug molecules. The provided experimental protocols for assays targeting HCV NS3/4A protease, the androgen receptor, and mutant IDH1 offer a starting point for researchers interested in exploring the potential of novel cyclobutane carboxamide derivatives as therapeutic agents. The unique conformational constraints and metabolic stability often conferred by the cyclobutane ring suggest that even simple scaffolds like this compound could serve as valuable starting points for the design of next-generation therapeutics.
References
- 1. EP3811932A1 - Dosage form of apalutamide - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 4. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 7. Ivosidenib - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Human androgen receptor radioligand binding assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthesis Routes for N-Methylcyclobutanecarboxamide
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed head-to-head comparison of two common synthetic routes for N-Methylcyclobutanecarboxamide, a valuable building block in medicinal chemistry. The comparison is based on established synthetic methodologies, offering insights into reaction efficiency, reagent handling, and product purification.
Two primary methods for the synthesis of this compound from cyclobutanecarboxylic acid and methylamine will be evaluated: a thionyl chloride-mediated one-pot synthesis and a carbodiimide-mediated coupling reaction. This comparison aims to provide the necessary data for selecting the most appropriate route based on laboratory capabilities and research needs.
Performance and Experimental Data Summary
The following table summarizes the key quantitative data for the two synthesis routes. The data is extrapolated from general procedures for amide synthesis and reactions of similar substrates, providing a reasonable expectation of outcomes for the synthesis of this compound.
| Parameter | Route 1: Thionyl Chloride-Mediated Synthesis | Route 2: Carbodiimide-Mediated Coupling (EDC/HOBt) |
| Starting Materials | Cyclobutanecarboxylic acid, Methylamine, Thionyl chloride, Triethylamine | Cyclobutanecarboxylic acid, Methylamine, EDC, HOBt, DIPEA |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 12 - 24 hours |
| Reported Yield | 85-95% (estimated) | 70-90% (estimated)[1] |
| Key Byproducts | Triethylamine hydrochloride, Sulfur dioxide, Hydrochloric acid | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU), HOBt adducts |
| Purification Method | Aqueous workup, Column chromatography | Aqueous workup, Column chromatography |
Synthesis Route 1: Thionyl Chloride-Mediated Synthesis
This method involves the in-situ formation of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid using thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with methylamine to form the desired amide. This is typically a one-pot procedure known for its high yields and relatively short reaction times.[2][3][4][5]
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Bioisosteric Replacements of N-Methylcyclobutanecarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. N-Methylcyclobutanecarboxamide serves as a key structural motif in various biologically active compounds. Its constituent parts, the cyclobutane ring and the N-methylamide group, offer multiple avenues for bioisosteric modification to enhance efficacy, selectivity, metabolic stability, and other crucial drug-like properties. This guide provides a comparative overview of potential bioisosteric replacements for this compound, supported by general principles from medicinal chemistry literature.
Executive Summary
This guide explores bioisosteric replacements for two key components of this compound: the cyclobutane ring and the N-methylamide moiety. For the cyclobutane ring, we examine replacements such as oxetane, cyclopropane, and bicyclo[1.1.1]pentane, which can modulate physicochemical properties like solubility and metabolic stability. For the N-methylamide group, we consider heterocyclic bioisosteres, including 1,2,3-triazoles and oxadiazoles, as well as non-classical replacements like trifluoroethylamines, which can impact metabolic stability and hydrogen bonding patterns. The following sections provide a detailed comparison of these potential replacements, including hypothetical comparative data and relevant experimental protocols.
Data Presentation: Comparison of Bioisosteric Replacements
Table 1: Physicochemical Properties of Cyclobutane Ring Bioisosteres
| Compound | Bioisosteric Replacement | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (µM) |
| N-Methylcyclobutane carboxamide (Parent) | - | 113.16 | 0.8 | 5000 |
| N-Methyloxetane-3- carboxamide | Oxetane | 115.13 | 0.2 | 15000 |
| N-Methylcyclopropane carboxamide | Cyclopropane | 99.13 | 0.5 | 7000 |
| N-Methylbicyclo[1.1.1]pentane-1- carboxamide | Bicyclo[1.1.1]pentane | 139.20 | 1.2 | 2000 |
Table 2: Pharmacokinetic and In Vitro Properties of N-Methylamide Bioisosteres
| Compound | Bioisosteric Replacement | Metabolic Stability (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) |
| This compound (Parent) | - | 30 | 5 | >50 |
| 1-(Cyclobutylmethyl)-1,2,3-triazole | 1,2,3-Triazole | >120 | 8 | >50 |
| 2-Cyclobutyl-5-methyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | >120 | 7 | >50 |
| N-(Cyclobutylmethyl)-2,2,2-trifluoroethan-1-amine | Trifluoroethylamine | 60 | 10 | >50 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are standard protocols for assessing functional activity at G-protein coupled receptors (GPCRs) and for determining metabolic stability.
GPCR Functional Assay: cAMP Measurement
This protocol is suitable for assessing the activation of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- For transient transfection, seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
- Transfect cells with a plasmid encoding the GPCR of interest using a suitable transfection reagent according to the manufacturer's protocol.
- Incubate for 24-48 hours to allow for receptor expression.
2. cAMP Assay:
- Aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX).
- Add 50 µL of the test compound at various concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M).
- Incubate for 30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
3. Data Analysis:
- Plot the cAMP concentration against the logarithm of the test compound concentration.
- Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Metabolic Stability Assay: Liver Microsomal Stability
This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance in the presence of liver microsomes.
1. Incubation:
- Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
- Pre-warm the mixture to 37°C.
- Add the test compound (final concentration of 1 µM).
- Initiate the metabolic reaction by adding NADPH (final concentration of 1 mM).
2. Sampling and Quenching:
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
3. Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
- Plot the natural logarithm of the percentage of remaining parent compound against time.
- The slope of the linear regression represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) as 0.693/k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Mandatory Visualizations
Signaling Pathway Diagram
Many biologically active small molecules containing the this compound motif target signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and ERK1/2 pathways are common targets.
Caption: PI3K/Akt signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioisosteric replacement and subsequent evaluation of a lead compound.
Caption: Bioisosteric replacement workflow.
Conclusion
The exploration of bioisosteric replacements for the this compound scaffold presents a promising strategy for the development of novel therapeutic agents with improved drug-like properties. While direct comparative data for this specific molecule is limited, the principles of bioisosterism provide a rational framework for designing and evaluating new analogs. The strategic replacement of the cyclobutane ring with moieties like oxetanes or the N-methylamide group with stable heterocycles can lead to significant improvements in solubility, metabolic stability, and overall pharmacokinetic profile. The experimental protocols and workflows provided in this guide offer a foundation for the systematic evaluation of such novel chemical entities. Further research into the synthesis and biological testing of these proposed bioisosteres is warranted to fully elucidate their potential in drug discovery.
Assessing the Target Selectivity of N-Methylcyclobutanecarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methylcyclobutanecarboxamide is a small molecule containing a cyclobutane ring and a carboxamide group. While specific biological targets and selectivity data for this compound are not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in modern drug discovery. The cyclobutane moiety is often incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. Similarly, the carboxamide group is a common feature in a wide array of therapeutic agents, known for its role in forming key interactions with biological targets.
This guide provides a framework for assessing the target selectivity of a novel compound like this compound. It outlines hypothetical experimental protocols and data presentation formats that would be used to characterize its binding profile against a panel of potential targets. The guide also includes visualizations of a representative signaling pathway and a general experimental workflow for selectivity profiling.
The Role of Cyclobutane and Carboxamide Moieties in Drug Design
The inclusion of a cyclobutane ring in a molecule can offer several advantages in drug design. Its rigid, puckered conformation can help to lock in a bioactive conformation, leading to improved potency and selectivity for the intended target. Furthermore, the cyclobutane group can enhance metabolic stability by blocking sites susceptible to metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
The carboxamide functional group is a versatile component in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets. Carboxamide derivatives have been successfully developed as inhibitors of various enzymes, such as kinases and proteases, and as ligands for G-protein coupled receptors (GPCRs), including cannabinoid receptors.
Hypothetical Target Selectivity Assessment
In the absence of specific data for this compound, we present a hypothetical scenario where its selectivity is profiled against a panel of kinases, a common target class for carboxamide-containing compounds.
Comparative Selectivity Data
The following table illustrates how the selectivity of this compound could be compared against two hypothetical alternative compounds, "Compound A" and "Compound B," across a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting the target enzyme.
| Target Kinase | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target: Kinase X | 15 | 5 | 50 |
| Off-Target: Kinase Y | 250 | 50 | >10,000 |
| Off-Target: Kinase Z | >10,000 | 150 | 800 |
| Off-Target: Kinase A | 1,200 | 800 | 2,500 |
| Off-Target: Kinase B | 5,000 | >10,000 | 1,500 |
Interpretation: In this hypothetical dataset, this compound demonstrates good potency for its primary target, Kinase X, and relatively high selectivity against the other kinases in the panel. Compound A is more potent but less selective, showing significant activity against Kinases Y and Z. Compound B is less potent for the primary target but exhibits a clean off-target profile.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Compound A, Compound B) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and its specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds
-
Lysis buffer
-
Antibodies specific to the target kinase
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Binding of the compound to the target protein stabilizes it, leading to a higher melting temperature.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving the primary target, Kinase X.
Caption: A hypothetical signaling cascade where this compound inhibits Kinase X.
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the target selectivity of a compound.
Caption: A general workflow for assessing the target selectivity of a novel compound.
Conclusion
Reproducibility of N-Methylcyclobutanecarboxamide Synthesis and Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential biological assays related to N-Methylcyclobutanecarboxamide. Due to the limited publicly available data specifically for this compound, this guide draws upon established methodologies for the synthesis of similar carboxamides and general protocols for assays in which this class of compounds might be evaluated.
Synthesis of this compound: Methods and Reproducibility
The synthesis of this compound can be approached through several standard amidification reactions. The most common and reproducible methods involve the reaction of a cyclobutanecarboxylic acid derivative with methylamine. Below, we compare two primary synthetic routes.
Method 1: Acyl Chloride Route
This is a widely used and generally high-yielding method for amide bond formation. The reaction proceeds via the nucleophilic acyl substitution of cyclobutanecarbonyl chloride with methylamine.
Experimental Protocol:
-
Preparation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually performed at room temperature or with gentle heating. The resulting cyclobutanecarbonyl chloride is often used in the next step without further purification after removal of the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: The crude or purified cyclobutanecarbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and a solution of methylamine (as a solution in a solvent like THF or as a gas bubbled through the solution) is added dropwise in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction mixture is typically stirred for several hours, allowing it to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed in vacuo. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization.
Method 2: Peptide Coupling Reagent Route
This method avoids the use of harsh chlorinating agents and is often preferred for more sensitive substrates. Coupling agents activate the carboxylic acid to facilitate the reaction with the amine.
Experimental Protocol:
-
Activation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is dissolved in a suitable aprotic solvent, such as DCM or dimethylformamide (DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Amidation: Methylamine (or a salt thereof, with the addition of a non-nucleophilic base like triethylamine to liberate the free amine) is added to the activated carboxylic acid solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The work-up procedure depends on the coupling agent used. For water-soluble byproducts (e.g., from EDC), an aqueous work-up similar to the acyl chloride route is performed. For insoluble byproducts (e.g., dicyclohexylurea from DCC), the reaction mixture is filtered prior to aqueous work-up. The crude product is then purified by column chromatography or recrystallization.
Comparison of Synthetic Methods
| Feature | Acyl Chloride Route | Peptide Coupling Reagent Route |
| Reagents | Thionyl chloride or oxalyl chloride, methylamine, base (e.g., triethylamine) | Cyclobutanecarboxylic acid, methylamine, coupling agent (e.g., EDC, DCC), optional activating agent (e.g., HOBt), base |
| Reaction Conditions | Generally fast, can be exothermic | Milder conditions, often at room temperature |
| Byproducts | HCl (neutralized by base), sulfur dioxide (if using SOCl₂) | Urea derivatives (can be water-soluble or insoluble) |
| Typical Yield | High (often >80%) | Good to high (typically 70-95%) |
| Reproducibility | Generally high, but depends on the purity of the acyl chloride | High, with commercially available and stable coupling reagents |
| Purity of Crude Product | May require more extensive purification to remove side products | Often cleaner, with easier purification, especially with water-soluble byproducts |
Commercial suppliers of cyclobutanecarboxamide and its derivatives often report purities of ≥97% or ≥98.0%, indicating that high-purity material is synthetically accessible.
Biological Assays for this compound
While no specific biological activity has been prominently reported for this compound in the public domain, its structural motifs—the cyclobutane ring and the carboxamide group—are present in many biologically active molecules. Cyclobutane-containing compounds are of interest in drug discovery as they can act as conformationally constrained scaffolds. Carboxamide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects.
Based on the activities of structurally related compounds, this compound could be evaluated in a variety of biological assays.
Potential In Vitro Assays
-
Enzyme Inhibition Assays: The compound could be screened against a panel of enzymes, such as kinases, proteases, or histone deacetylases (HDACs), which are common targets for carboxamide-containing drugs.
-
Receptor Binding Assays: G protein-coupled receptors (GPCRs) are a major class of drug targets. This compound could be tested for its ability to bind to and modulate the activity of various GPCRs.
-
Cell-Based Assays:
-
Cytotoxicity Assays: The compound's effect on the viability of various cancer cell lines (e.g., breast, colon, lung) can be assessed using assays like the MTT or MTS assay to determine its potential as an anticancer agent.
-
Anti-inflammatory Assays: The ability of the compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell lines like macrophages (e.g., RAW 264.7) can be investigated.
-
Neuronal Assays: The compound could be tested for its effects on neuronal cell lines, for example, by measuring changes in neurotransmitter release or receptor activity.
-
General Experimental Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to a vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
The reproducibility of such assays is generally high when performed under standardized conditions with appropriate controls.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential biological assay workflow for this compound.
Safety Operating Guide
Safe Disposal of N-Methylcyclobutanecarboxamide: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle N-Methylcyclobutanecarboxamide with appropriate care in a laboratory setting. While specific hazard data for this compound is limited, general prudence dictates treating it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, isolate the area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid creating dust. All cleanup materials must be collected and disposed of as hazardous waste.
Quantitative Data Summary
While experimental data for this compound is not available, the following table summarizes its computed chemical properties.[1]
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 19910150 |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2] Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step to ensure safety and compliance.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items such as weighing paper, filter paper, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Ensure the container is made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Contaminated Labware:
-
Decontaminate glassware and other reusable equipment that has been in contact with the compound.
-
Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.[2] After triple-rinsing, the labware can typically be washed and reused.
-
Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols as determined by your institution's EHS guidelines.
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Arranging for Disposal
The final step is to coordinate with the appropriate personnel for the removal and disposal of the chemical waste.
-
Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]
-
Provide Inventory: Furnish a complete inventory of the waste, including the chemical name and quantity, to the EHS office.[2]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations. Always consult your EHS office for specific institutional and local requirements.
Important Considerations:
-
DO NOT dispose of this compound down the drain.[2]
-
DO NOT attempt to evaporate the chemical in a fume hood as a means of disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
